ARD-2585
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H43ClN8O5 |
|---|---|
Molecular Weight |
763.3 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-cyano-N-methylanilino)cyclohexyl]-4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]benzamide |
InChI |
InChI=1S/C41H43ClN8O5/c1-46(30-9-4-26(22-43)35(42)21-30)28-10-5-27(6-11-28)44-38(52)25-2-7-29(8-3-25)47-16-18-48(19-17-47)32-23-49(24-32)31-12-13-33-34(20-31)41(55)50(40(33)54)36-14-15-37(51)45-39(36)53/h2-4,7-9,12-13,20-21,27-28,32,36H,5-6,10-11,14-19,23-24H2,1H3,(H,44,52)(H,45,51,53) |
InChI Key |
LUCHABJUYSYJAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCN(CC3)C4CN(C4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC(=C(C=C8)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Takedown: A Technical Guide to the Mechanism of Action of ARD-2585
For Immediate Release
In the landscape of advanced prostate cancer therapeutics, a novel protagonist has emerged: ARD-2585. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the core mechanism of action of this compound, a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to combat androgen receptor (AR)-driven malignancies. This document will dissect the signaling pathways, present key quantitative data, and provide detailed experimental methodologies to facilitate a thorough understanding of this promising therapeutic agent.
Core Mechanism: Targeted Degradation of the Androgen Receptor
This compound operates as a bifunctional molecule, orchestrating the targeted destruction of the androgen receptor, a key driver of prostate cancer progression, particularly in castration-resistant prostate cancer (mCRPC). Unlike traditional AR antagonists that merely block the receptor's function, this compound eliminates the AR protein entirely.
The molecule's architecture is central to its function. It comprises two critical moieties connected by a linker:
-
An Androgen Receptor Ligand: This component of this compound is designed to specifically and potently bind to the androgen receptor.
-
A Cereblon E3 Ligase Ligand: This moiety engages with Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
The simultaneous binding of this compound to both the androgen receptor and Cereblon forms a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase complex to the androgen receptor. The poly-ubiquitinated AR is then recognized and degraded by the proteasome, leading to a significant reduction in intracellular AR protein levels.[1]
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Figure 1: Mechanism of action of this compound.
Quantitative Potency and Efficacy
This compound has demonstrated exceptional potency in degrading the androgen receptor and inhibiting the growth of prostate cancer cells. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Degradation and Growth Inhibition
| Cell Line | AR Status | DC₅₀ (nM) | IC₅₀ (nM) |
| VCaP | AR Gene Amplification | ≤0.1 | 1.5 |
| LNCaP | AR Mutation (T878A) | ≤0.1 | 16.2 |
DC₅₀: Concentration for 50% maximal degradation of AR protein. IC₅₀: Concentration for 50% inhibition of cell growth. Data sourced from multiple studies.[2]
Experimental Protocols
To validate the mechanism of action of this compound, a series of key experiments were performed. The following section details the methodologies for these assays.
Cell Culture
VCaP and LNCaP prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Mechanism of Action Confirmation via Western Blotting
This experiment was designed to confirm that this compound-mediated AR degradation is dependent on the proteasome and the Cereblon E3 ligase.
Experimental Workflow:
Figure 2: Western blot experimental workflow.
Detailed Protocol:
-
Cell Seeding: VCaP and LNCaP cells were seeded in 6-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells were pre-treated for 2 hours with one of the following compounds:
-
DMSO (vehicle control)
-
AR inhibitor (e.g., enzalutamide, 10 µM) to demonstrate the necessity of AR binding.
-
Thalidomide (10 µM), a Cereblon ligand, to competitively inhibit this compound's binding to Cereblon.
-
MG-132 (3 µM), a proteasome inhibitor, to block proteasomal degradation.
-
MLN4924 (0.5 µM), an E1 neddylation inhibitor, to inhibit the activity of the cullin-RING E3 ligase complex.
-
-
This compound Treatment: After the pre-treatment period, cells were treated with 100 nM of this compound for 3 hours.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with a primary antibody against the androgen receptor. A primary antibody against GAPDH was used as a loading control.
-
The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the AR protein bands was quantified using densitometry and normalized to the corresponding GAPDH bands. The results were expressed as a percentage of the DMSO-treated control.
Expected Outcomes:
-
This compound alone: Significant reduction in AR protein levels.
-
AR inhibitor + this compound: Attenuation of AR degradation, as the AR binding site is occupied.
-
Thalidomide + this compound: Attenuation of AR degradation due to competition for Cereblon binding.
-
MG-132 + this compound: Rescue of AR protein levels, confirming proteasome-dependent degradation.
-
MLN4924 + this compound: Rescue of AR protein levels, confirming the involvement of the cullin-RING E3 ligase complex.
Conclusion
This compound represents a significant advancement in the targeted therapy of prostate cancer. Its mechanism of action, centered on the PROTAC-mediated degradation of the androgen receptor, offers a powerful strategy to overcome resistance to traditional AR antagonists. The potent in vitro activity, coupled with a well-defined and validated mechanism, underscores the therapeutic potential of this compound. This technical guide provides the foundational knowledge for further research and development of this promising molecule.
References
ARD-2585 PROTAC: A Technical Guide to a Potent Androgen Receptor Degrader
ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4] Developed for the potential treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound represents a promising therapeutic strategy to overcome resistance to conventional AR antagonists.[1][2][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and methodologies for its evaluation.
Core Mechanism of Action
This compound is a bifunctional small molecule that consists of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex, and a linker that tethers these two ligands.[1][2] By simultaneously binding to both the AR protein and the E3 ligase, this compound forms a ternary complex. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.[1][5] This degradation-based approach offers a distinct advantage over traditional AR inhibitors, which can be rendered ineffective by AR mutations or overexpression.[1]
In Vitro Activity
This compound has demonstrated exceptional potency in degrading AR and inhibiting the growth of prostate cancer cell lines.
Androgen Receptor Degradation
The degradation capacity of this compound was evaluated in VCaP and LNCaP prostate cancer cell lines. VCaP cells are known for AR gene amplification, while LNCaP cells harbor an AR T878A mutation, both of which are mechanisms of resistance to conventional therapies.
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VCaP | ≤0.1 | >95% | [1] |
| LNCaP | ≤0.1 | Not Reported | [1] |
-
DC50 : The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Anti-proliferative Activity
The ability of this compound to inhibit cancer cell growth was assessed in the same cell lines.
| Cell Line | IC50 (nM) | Reference |
| VCaP | 1.5 | [1][6] |
| LNCaP | 16.2 | [1][6] |
-
IC50 : The concentration of the compound that inhibits 50% of cell growth.
In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of this compound was further investigated in animal models.
Xenograft Tumor Growth Inhibition
In mice bearing VCaP xenograft tumors, orally administered this compound was shown to be more efficacious than the standard-of-care AR antagonist, enzalutamide, in inhibiting tumor growth.[1] Importantly, these studies reported no signs of toxicity in the treated mice.[1]
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, including an oral bioavailability of 51% in mice, supporting its potential for oral administration in a clinical setting.[1][6][7] Tissue distribution studies in mice with VCaP xenografts demonstrated that this compound is extensively distributed to various tissues.[1]
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 51% | Mice | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Western Blotting for AR Degradation
This assay is fundamental to quantifying the degradation of the target protein.
Protocol Summary:
-
Cell Treatment: VCaP and LNCaP cells are cultured and then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the Androgen Receptor. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal, proportional to the amount of AR protein, is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to AR is quantified and normalized to a loading control (e.g., GAPDH) to determine the percentage of AR degradation relative to the vehicle-treated control.[5]
Cell Viability Assay
This assay measures the effect of the compound on cell proliferation.
Protocol Summary:
-
Cell Seeding: Prostate cancer cells (VCaP or LNCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Reagent: A reagent such as WST-8 is added to the wells.[8] This reagent is converted to a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the colored product is measured using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to vehicle-treated control cells. The IC50 value is then determined by fitting the dose-response curve.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the compound in a living organism.
Protocol Summary:
-
Tumor Implantation: Male immunodeficient mice (e.g., CB17 SCID) are subcutaneously injected with a suspension of VCaP cells mixed with Matrigel.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting to confirm AR degradation in the tumor tissue).
Conclusion
This compound is a highly potent, orally bioavailable PROTAC that effectively induces the degradation of the Androgen Receptor. Its ability to overcome resistance mechanisms associated with conventional AR antagonists, coupled with its promising in vivo efficacy and favorable pharmacokinetic profile, establishes this compound as a strong candidate for further development in the treatment of advanced prostate cancer.[1][6][9] The detailed experimental protocols outlined provide a framework for the continued investigation and evaluation of this and other novel protein degraders.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - figshare - Figshare [figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ARD-2585: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a novel, orally active, and exceptionally potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4] In the landscape of advanced prostate cancer therapies, particularly for metastatic castration-resistant prostate cancer (mCRPC), AR signaling remains a critical driver of tumor progression.[1][5] Conventional androgen receptor antagonists like enzalutamide face challenges with the emergence of resistance mechanisms, including AR gene amplification and mutations.[1] PROTACs like this compound offer a distinct therapeutic strategy by inducing the degradation of the AR protein rather than merely inhibiting it, thereby potentially overcoming these resistance mechanisms.[5][6][7][8] This technical guide provides a comprehensive overview of the this compound androgen receptor degradation pathway, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.
Mechanism of Action: The PROTAC Pathway
This compound functions as a bifunctional molecule, tethering the androgen receptor to the E3 ubiquitin ligase cereblon (CRBN).[1][9] This induced proximity facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.[1] This process is dependent on the ubiquitin-proteasome system, as demonstrated by experiments showing that the degradation of AR by this compound is blocked by a proteasome inhibitor (MG-132), a cereblon ligand (thalidomide), and a neddylation E1 enzyme inhibitor (MLN4924).[1][10]
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. androgen-receptor-degradation-by-the-proteolysis-targeting-chimera-arcc-4-outperforms-enzalutamide-in-cellular-models-of-prostate-cancer-drug-resistance - Ask this paper | Bohrium [bohrium.com]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
ARD-2585 and Cereblon E3 Ligase Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3] It represents a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to conventional AR antagonists like enzalutamide.[1][4] This technical guide provides an in-depth overview of the interaction between this compound and the Cereblon (CRBN) E3 ligase, the core mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a heterobifunctional molecule, comprising a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon E3 ubiquitin ligase complex.[1][3] This dual-binding capacity facilitates the formation of a ternary complex between the AR, this compound, and the CRBN E3 ligase.[1] Once this complex is formed, the E3 ligase ubiquitinates the AR, marking it for degradation by the proteasome.[1] This degradation of the AR protein effectively shuts down androgen signaling pathways that drive the growth of prostate cancer cells.[1] The mechanism is dependent on Cereblon, as co-treatment with the Cereblon ligand thalidomide competitively inhibits this compound-induced AR degradation.[1]
References
The Structure-Activity Relationship of ARD-2585: A Deep Dive into a Potent Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
ARD-2585 has emerged as a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver in the progression of advanced prostate cancer.[1][2][3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies used in its development and visualizing its mechanism of action.
Core Concept: A Bifunctional Approach to Protein Degradation
This compound is a bifunctional molecule, a hallmark of PROTACs. It comprises three key components: a ligand that binds to the target protein (the androgen receptor), a ligand that recruits an E3 ubiquitin ligase (in this case, cereblon), and a chemical linker that connects these two functional ends.[1][2] This design facilitates the formation of a ternary complex between the androgen receptor and the cereblon E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The signaling pathway below illustrates the mechanism by which this compound induces the degradation of the androgen receptor.
Caption: Mechanism of action of this compound as a PROTAC degrader.
Structure-Activity Relationship (SAR) Studies
The development of this compound involved systematic modifications of its three core components to optimize its potency and pharmacokinetic properties. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of structural changes on AR degradation and cell growth inhibition in prostate cancer cell lines.
Table 1: Impact of Linker Length on AR Degradation
| Compound | Linker Modification | DC50 (nM) in VCaP cells | Dmax (%) in VCaP cells |
| 11 | 5 non-hydrogen atoms | 1.0 | 85 |
| 12 | 6 non-hydrogen atoms (addition of one methylene group to 11) | 1.1 | 89 |
| ARV-110 | Reference Compound | 1.6 | 98 |
Data sourced from a 2021 study in the Journal of Medicinal Chemistry.[1]
Table 2: SAR of the AR Antagonist Moiety
| Compound | R Group Modification | AR Degradation DC50 (nM) in VCaP cells |
| 26 | (Structure not detailed in abstract) | Potent Lead Compound |
| 45 | (Structure not detailed in abstract) | 7.5 |
| This compound (43) | (Structure not detailed in abstract) | ≤0.1 |
Data represents a selection from a broader SAR study. The full table in the source publication details numerous modifications.[1]
Biological Activity of this compound
This compound demonstrates exceptional potency in degrading the androgen receptor and inhibiting the growth of prostate cancer cells.
Table 3: In Vitro Activity of this compound
| Cell Line | Genotype | This compound DC50 (nM) | This compound IC50 (nM) |
| VCaP | AR gene amplification | ≤0.1[1][3][7] | 1.5[1][3][7] |
| LNCaP | AR mutation | ≤0.1[1][3][7] | 16.2[1][3][7] |
Furthermore, this compound is effective in reducing AR protein levels at various time points. In VCaP cells, treatment with 100 nM this compound for 3 hours resulted in a significant reduction in AR protein levels.[8]
Experimental Protocols
The characterization of this compound and its analogs involved a series of key in vitro experiments. The generalized workflow for these experiments is depicted below.
Caption: Generalized experimental workflow for in vitro PROTAC evaluation.
Detailed Methodologies
Cell Culture: VCaP and LNCaP prostate cancer cell lines were utilized.[1] These cell lines are crucial models as VCaP exhibits AR gene amplification and LNCaP contains an AR mutation, both of which are mechanisms of resistance to traditional AR antagonists.[1]
Western Blotting for AR Degradation:
-
Prostate cancer cells (VCaP or LNCaP) were seeded in appropriate culture plates.
-
Cells were pre-treated for 2 hours with control compounds, including DMSO (vehicle), an AR inhibitor, a cereblon ligand (thalidomide), a proteasome inhibitor (MG-132), and an E1 neddylation inhibitor (MLN4924).[6]
-
Following pre-treatment, cells were treated with this compound at specified concentrations (e.g., 100 nM) for a designated time (e.g., 3 hours).[6]
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with a primary antibody specific for the androgen receptor. A loading control, such as GAPDH, was also probed to ensure equal protein loading.[6]
-
The membrane was then incubated with a secondary antibody conjugated to a detectable marker.
-
Protein bands were visualized, and the intensity was quantified to determine the extent of AR degradation relative to controls.
Cell Growth Inhibition Assay: The half-maximal inhibitory concentration (IC50) for cell growth was determined using standard cell viability assays. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The specific assay used was not detailed in the provided search results, but common methods include MTT or CellTiter-Glo assays.
In Vivo Efficacy and Pharmacokinetics
In addition to its potent in vitro activity, this compound has demonstrated favorable pharmacokinetic properties and in vivo efficacy. It has an oral bioavailability of 51% in mice.[1][3][7] In a VCaP xenograft tumor model in mice, this compound was more efficacious than the established AR antagonist enzalutamide in inhibiting tumor growth and did not show any signs of toxicity.[1][3][7]
Conclusion
This compound is a testament to the power of rational drug design in the development of PROTAC degraders. The systematic exploration of its structure-activity relationship has led to a compound with exceptional potency against the androgen receptor, significant anti-proliferative effects in prostate cancer cell lines, and promising in vivo efficacy and safety profiles.[1][3][7] As such, this compound stands as a promising candidate for further investigation in the treatment of advanced prostate cancer.[1][3][7]
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
ARD-2585: A Technical Whitepaper on a Potent Androgen Receptor PROTAC Degrader
Abstract
ARD-2585 is an orally bioavailable, exceptionally potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). Developed for the treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound represents a promising therapeutic strategy to overcome resistance to traditional AR antagonists. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data.
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, often driven by persistent androgen receptor (AR) signaling despite androgen deprivation therapies.[1] Resistance mechanisms frequently involve AR gene amplification, mutations, or the expression of AR variants, rendering conventional AR antagonists like enzalutamide ineffective.[1] this compound emerges from a novel therapeutic class of selective androgen receptor degraders (SARDs) that co-opt the cell's natural protein disposal machinery to eliminate the AR protein entirely, rather than merely inhibiting its function.[1][2] This approach offers a potential advantage in circumventing known resistance mechanisms. This compound is a bifunctional molecule that links an AR antagonist to a ligand for the cereblon E3 ubiquitin ligase complex, thereby targeting the AR for proteasomal degradation.[2]
Discovery and Design
The development of this compound was part of a broader effort to create potent and orally active PROTAC AR degraders.[1] The design of a PROTAC molecule involves three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker to connect them.[1] For this compound, a non-steroidal AR antagonist was coupled with a ligand for cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] The rationale for using a cereblon ligand was based on the favorable physicochemical and pharmacokinetic properties of established ligands like thalidomide and lenalidomide.[1] Structure-activity relationship (SAR) studies focused on optimizing the linker length and composition to achieve maximal potency and efficacy in AR degradation.[1]
Mechanism of Action
This compound functions by inducing the selective degradation of the androgen receptor. The molecule's AR antagonist component binds to the AR, while the cereblon ligand moiety recruits the CRBN E3 ligase complex. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The result is a significant reduction in cellular AR protein levels, thereby inhibiting AR signaling and the growth of AR-dependent cancer cells.
References
ARD-2585: A Technical Overview of a Potent Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3] As a bifunctional molecule, this compound represents a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to conventional anti-androgen therapies.[1][3] This document provides a comprehensive technical guide on the pharmacological properties of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used in its preclinical evaluation.
Mechanism of Action
This compound operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system to eliminate the androgen receptor. The molecule consists of two key moieties: one that binds to the androgen receptor and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding brings the androgen receptor into close proximity with the E3 ligase, leading to the ubiquitination of the AR protein. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the androgen receptor. This targeted degradation of AR effectively shuts down androgen signaling pathways that are critical for the growth and survival of prostate cancer cells.
Pharmacological Properties
This compound has demonstrated exceptional potency and favorable pharmacokinetic properties in preclinical studies.
In Vitro Activity
The in vitro efficacy of this compound was evaluated in prostate cancer cell lines. The compound induced potent degradation of the androgen receptor and inhibited cell growth at nanomolar concentrations.
| Parameter | VCaP Cell Line | LNCaP Cell Line | Reference |
| DC50 (nM) | ≤0.1 | ≤0.1 | [1][2] |
| IC50 (nM) | 1.5 | 16.2 | [1][2] |
-
DC50 : The concentration of the drug that results in 50% degradation of the target protein.
-
IC50 : The concentration of the drug that inhibits 50% of a biological process (in this case, cell growth).
In Vivo Activity & Pharmacokinetics
In vivo studies in a mouse xenograft model of human prostate cancer have shown that this compound is more effective at inhibiting tumor growth than the standard-of-care anti-androgen drug, enzalutamide.[1][2] this compound exhibits excellent oral bioavailability.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 51% | Mouse | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Lines and Culture
-
VCaP and LNCaP Cells: Human prostate cancer cell lines VCaP and LNCaP were used. These cells are known to be sensitive to androgen signaling.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for AR Degradation
This protocol was used to determine the extent of androgen receptor degradation following treatment with this compound.
-
Cell Treatment: VCaP or LNCaP cells were treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with a primary antibody specific for the androgen receptor overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the androgen receptor was quantified and normalized to a loading control (e.g., GAPDH or β-actin).
VCaP Xenograft Model for In Vivo Efficacy
This animal model was utilized to assess the anti-tumor activity of this compound in a living organism.
-
Animal Model: Male severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: VCaP cells were suspended in Matrigel and subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements.
-
Treatment: Once tumors reached a specified size, mice were randomized into treatment and control groups. This compound was administered orally.
-
Efficacy Assessment: Tumor growth was monitored throughout the study. At the end of the study, tumors were excised and weighed.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. Upon binding to androgens, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA and regulates the transcription of target genes involved in cell proliferation and survival. This compound-mediated degradation of the AR effectively blocks this signaling cascade.
Conclusion
This compound is a highly potent and orally active androgen receptor PROTAC degrader with a promising preclinical profile. Its novel mechanism of action, which leads to the targeted destruction of the androgen receptor, offers a potential new therapeutic avenue for patients with advanced prostate cancer, including those who have developed resistance to current treatments. The data presented in this technical guide underscore the potential of this compound as a next-generation therapeutic for androgen-driven malignancies. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ARD-2585 Target Validation in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARD-2585 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a critical driver of prostate cancer progression. This document provides a comprehensive technical overview of the target validation of this compound in preclinical models of prostate cancer. It includes a detailed analysis of its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its validation. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted protein degradation.
Introduction: The Androgen Receptor in Prostate Cancer
The Androgen Receptor (AR) is a ligand-activated transcription factor and a well-established therapeutic target in prostate cancer. In the majority of prostate cancers, including castration-resistant prostate cancer (CRPC), the AR signaling pathway remains a key driver of tumor growth and survival. While current anti-androgen therapies, such as enzalutamide, have shown clinical benefit, the development of resistance is a major challenge. This resistance can be mediated by various mechanisms, including AR gene amplification, mutations in the AR ligand-binding domain, and the expression of AR splice variants that lack the ligand-binding domain.
Targeted protein degradation using PROTACs represents a novel therapeutic strategy to overcome these resistance mechanisms. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a PROTAC that has been specifically designed to target the AR for degradation.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two ligands. By simultaneously binding to both AR and CRBN, this compound facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the AR. This proximity enables the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins, leading to a profound and sustained suppression of AR signaling.
Figure 1: Mechanism of action of this compound.
In Vitro Efficacy of this compound
The in vitro activity of this compound was evaluated in prostate cancer cell lines that represent different aspects of the disease, including androgen-sensitive and castration-resistant models.
AR Degradation Potency
The ability of this compound to induce the degradation of the Androgen Receptor was assessed in VCaP (androgen-sensitive, AR amplification) and LNCaP (androgen-sensitive, AR T878A mutation) prostate cancer cell lines. The half-maximal degradation concentration (DC50) was determined by treating the cells with increasing concentrations of this compound and measuring the remaining AR protein levels by Western blot.
| Cell Line | AR Status | This compound DC50 (nM) |
| VCaP | Amplification | ≤0.1[1] |
| LNCaP | T878A Mutation | ≤0.1[1] |
Table 1: In vitro AR degradation potency of this compound in prostate cancer cell lines.
Anti-proliferative Activity
The anti-proliferative effect of this compound was evaluated by measuring the half-maximal inhibitory concentration (IC50) in VCaP and LNCaP cells using a cell viability assay.
| Cell Line | This compound IC50 (nM) |
| VCaP | 1.5[1] |
| LNCaP | 16.2[1] |
Table 2: In vitro anti-proliferative activity of this compound in prostate cancer cell lines.
In Vivo Efficacy of this compound
The in vivo efficacy of this compound was evaluated in a VCaP xenograft mouse model, a well-established model for studying AR-dependent prostate cancer.
Tumor Growth Inhibition
Oral administration of this compound demonstrated superior efficacy in inhibiting tumor growth compared to the standard-of-care anti-androgen, enzalutamide.[1]
| Treatment Group | Dose | Route | Tumor Growth Inhibition (%) |
| Vehicle | - | Oral | 0 |
| Enzalutamide | 10 mg/kg, QD | Oral | Not explicitly quantified, but less than this compound |
| This compound | 10 mg/kg, QD | Oral | More efficacious than enzalutamide[1] |
Table 3: In vivo efficacy of this compound in a VCaP xenograft model.
Pharmacokinetics and Safety
This compound exhibited excellent pharmacokinetic properties in mice, with an oral bioavailability of 51%.[1] Importantly, the administration of this compound did not result in any observable signs of toxicity in the treated mice.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
VCaP and LNCaP prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for AR Degradation
Figure 2: Experimental workflow for Western blotting.
Protocol:
-
Cell Lysis: Cells were lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTS Assay)
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well and incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Xenograft Study
Figure 3: Experimental workflow for in vivo xenograft study.
Protocol:
-
Animal Model: Male severe combined immunodeficient (SCID) mice were used for the study.
-
Tumor Cell Implantation: VCaP cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment groups and treated daily by oral gavage with vehicle, enzalutamide (10 mg/kg), or this compound (10 mg/kg).
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study was terminated when the tumors in the vehicle control group reached a predetermined size. Tumors were then excised, weighed, and processed for further analysis.
Conclusion
The preclinical data strongly support the validation of the Androgen Receptor as the target of this compound in prostate cancer. This compound demonstrates exceptional potency in degrading AR and inhibiting the proliferation of prostate cancer cells in vitro. Furthermore, its superior in vivo efficacy and favorable safety profile in a xenograft model highlight its potential as a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant forms of the disease. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this and other targeted protein degraders.
References
The PROTAC ARD-2585: A Technical Guide to its Basic Research Applications in Advanced Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer progression.[1][2] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, experimental protocols, and preclinical efficacy. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in the study and development of novel therapies for advanced, castration-resistant prostate cancer (CRPC).
Introduction: The Role of Androgen Receptor in Prostate Cancer
The Androgen Receptor (AR) is a crucial therapeutic target in prostate cancer.[1] However, the efficacy of AR antagonists is often limited by the development of resistance, frequently through mechanisms such as AR gene amplification and mutation.[1] PROTACs represent a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural protein disposal system to induce its degradation.[3] this compound is a bifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the cereblon E3 ubiquitin ligase complex.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR, offering a promising strategy to overcome resistance to traditional AR inhibitors.[1]
Mechanism of Action of this compound
This compound operates through the PROTAC mechanism to induce the degradation of the Androgen Receptor. The molecule is designed with two key binding moieties connected by a linker. One end of this compound binds to the Androgen Receptor, while the other end binds to the E3 ubiquitin ligase, cereblon (CRBN). This binding brings the AR into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin molecules to the AR. The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple AR proteins.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Understanding PROTACs: An In-depth Technical Guide to ARD-2585
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2] Developed as a potential therapeutic for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), this compound offers a novel mechanism of action compared to traditional AR antagonists.[1][3] This guide provides a comprehensive technical overview of this compound, summarizing key data and experimental methodologies.
Mechanism of Action
This compound functions as a bifunctional molecule. It is comprised of a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] These two elements are connected by a chemical linker. This unique structure allows this compound to bring the AR into close proximity with the E3 ligase, leading to the ubiquitination of the AR. The ubiquitin-tagged AR is then recognized and degraded by the proteasome.[1] This degradation-based approach aims to overcome resistance mechanisms associated with traditional AR inhibitors, such as AR gene amplification and mutations.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
In Vitro Activity
| Parameter | VCaP Cell Line | LNCaP Cell Line | Reference |
| DC50 (Degradation) | ≤0.1 nM | ≤0.1 nM | [1][2][4] |
| IC50 (Growth Inhibition) | 1.5 nM | 16.2 nM | [1][2][4] |
| Dmax (Maximum Degradation) | >95% | >90% | [1] |
In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value | Reference |
| Oral Bioavailability | 51% | [1][2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Western Blotting for AR Degradation
Objective: To quantify the degradation of Androgen Receptor protein levels in cancer cell lines following treatment with this compound.
-
Cell Culture and Treatment: VCaP and LNCaP prostate cancer cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for the Androgen Receptor. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.[1]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of AR protein is normalized to the loading control.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits the growth of prostate cancer cell lines by 50% (IC50).
-
Cell Seeding: VCaP and LNCaP cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 5 days).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Animal Model: Male CB17 SCID mice are used for the study.[1]
-
Tumor Implantation: VCaP cells are mixed with Matrigel and injected subcutaneously into the flanks of the mice.[1]
-
Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses daily for a defined treatment period (e.g., 3 weeks).[1] A vehicle control and a positive control (e.g., enzalutamide) are typically included.[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[5]
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Preclinical Development and Future Outlook
This compound has demonstrated significant potency and efficacy in preclinical models of prostate cancer.[1][2][4] Its ability to effectively degrade the Androgen Receptor, coupled with its favorable oral bioavailability in mice, positions it as a promising candidate for further development.[1][2][4] As of late 2025, this compound is in the preclinical stage of development.[6] While other PROTAC AR degraders like ARV-110 have advanced to clinical trials, the continued investigation of this compound and similar molecules is crucial for expanding the therapeutic arsenal against advanced prostate cancer.[1][7] Future studies will likely focus on comprehensive toxicology assessments and pharmacokinetic profiling in additional species to support a potential Investigational New Drug (IND) application.[8]
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ARD-2585: Application Notes and Protocols for Androgen Receptor Degradation in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] As a bifunctional molecule, this compound links an AR antagonist to a ligand for the E3 ubiquitin ligase cereblon, thereby recruiting the cellular ubiquitin-proteasome system to target AR for degradation.[2][4] This mechanism offers a promising therapeutic strategy for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with traditional AR antagonists.[1][5] These application notes provide detailed protocols for the in vitro use of this compound in prostate cancer cell culture models.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in two common prostate cancer cell lines, VCaP (androgen-sensitive, with AR gene amplification) and LNCaP (androgen-sensitive, with a T878A AR mutation).
Table 1: this compound Degradation and Inhibition Potency
| Cell Line | DC₅₀ (nM) | IC₅₀ (nM) |
| VCaP | ≤ 0.1 | 1.5 |
| LNCaP | ≤ 0.1 | 16.2 |
DC₅₀: The concentration of this compound required to degrade 50% of the AR protein. IC₅₀: The concentration of this compound required to inhibit 50% of cell growth. Data sourced from Xiang et al., 2021.[1][3][5][6]
Table 2: Time-Dependent AR Protein Reduction by this compound (100 nM)
| Time Point | AR Protein Reduction in VCaP cells (%) |
| 3 hours | 78% |
| 6 hours | 60% |
| 24 hours | Not specified in the provided context |
| Data interpretation based on available information which states a 78% reduction at 3 hours and 60% at 6 hours.[3] |
Signaling Pathway and Mechanism of Action
This compound operates through the ubiquitin-proteasome pathway to induce the degradation of the Androgen Receptor. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound-induced Androgen Receptor degradation.
Experimental Protocols
Cell Culture
Prostate cancer cell lines should be maintained in appropriate media and conditions to ensure experimental reproducibility.
-
Cell Lines:
-
Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS).[1]
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[1]
This compound Preparation
-
Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations may be required.[2]
-
Storage: Store the stock solution at -20°C or -80°C for long-term use.[2] Avoid repeated freeze-thaw cycles.
Cell Viability Assay (WST-8 Assay)
This protocol is for assessing the effect of this compound on cell proliferation.
Caption: Workflow for determining cell viability using the WST-8 assay.
Detailed Steps:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for a period of 72 hours at 37°C.
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value by plotting a dose-response curve.
Western Blotting for AR Degradation
This protocol is to quantify the degradation of the Androgen Receptor following this compound treatment.
Caption: Workflow for Western Blot analysis of AR protein levels.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 3, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ to determine the percentage of AR degradation relative to the loading control.[1]
Conclusion
This compound is a highly effective PROTAC degrader of the Androgen Receptor. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in relevant prostate cancer cell models. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the evaluation of this promising therapeutic agent.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ARD-2585 in VCaP and LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1] As a bifunctional molecule, this compound engages both the AR and the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action offers a promising therapeutic strategy for advanced prostate cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with traditional AR antagonists.[2][3] These application notes provide detailed protocols for the use of this compound in two common prostate cancer cell lines, VCaP and LNCaP.
VCaP cells are characterized by the amplification of the AR gene, while LNCaP cells harbor a T878A mutation in the AR ligand-binding domain. Both cell lines are crucial models for studying AR signaling and resistance in prostate cancer.
Data Summary
This compound demonstrates exceptional potency in both VCaP and LNCaP cell lines, effectively inducing AR degradation and inhibiting cell growth at nanomolar concentrations.
| Cell Line | Parameter | Value (nM) | Reference |
| VCaP | DC50 (AR Degradation) | ≤0.1 | [2] |
| IC50 (Cell Growth Inhibition) | 1.5 | [2] | |
| LNCaP | DC50 (AR Degradation) | ≤0.1 | [2] |
| IC50 (Cell Growth Inhibition) | 16.2 | [2] |
Signaling Pathway and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of the Androgen Receptor.
Caption: this compound forms a ternary complex with AR and Cereblon, leading to AR ubiquitination and proteasomal degradation.
Experimental Protocols
Cell Culture of VCaP and LNCaP Cells
Materials:
-
VCaP and LNCaP cells
-
For VCaP: DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)
-
For LNCaP: RPMI-1640 medium supplemented with 10% FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Maintain both cell lines in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging, aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells (typically 1-2 mL for a T75 flask).
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 4-5 volumes of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density. For VCaP cells, a seeding density of 1.5 x 105 cells/mL is recommended, and for LNCaP cells, 1 x 105 cells/mL.
Cell Viability Assay (WST-8)
This protocol is to determine the IC50 value of this compound.
Caption: Workflow for determining cell viability using the WST-8 assay.
Materials:
-
VCaP or LNCaP cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
WST-8 assay kit (e.g., CCK-8)
-
Microplate reader
Protocol:
-
Seed 5,000 - 10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Western Blot for AR Degradation
This protocol is to confirm the degradation of the Androgen Receptor by this compound.
Materials:
-
VCaP or LNCaP cells
-
6-well cell culture plates
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed VCaP or LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for various time points (e.g., 3, 6, 12, 24 hours). A common concentration used is 100 nM.[5]
-
To investigate the mechanism of degradation, pre-treat cells for 2 hours with the following inhibitors before adding this compound (100 nM) for 3 hours:[5]
-
AR inhibitor (e.g., Enzalutamide, 10 µM)
-
Cereblon ligand (e.g., Thalidomide, 10 µM)
-
Proteasome inhibitor (e.g., MG-132, 10 µM)
-
Neddylation inhibitor (e.g., MLN4924, 1 µM)
-
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of AR degradation.
Troubleshooting
-
Low cell viability: Ensure proper cell culture techniques and check for contamination. Optimize seeding density.
-
Inconsistent WST-8 results: Ensure accurate serial dilutions and consistent incubation times. Check for bubbles in the wells before reading the plate.
-
No AR degradation in Western Blot: Confirm the activity of this compound. Ensure complete cell lysis and proper protein transfer. Optimize antibody concentrations and incubation times.
Conclusion
This compound is a highly effective degrader of the Androgen Receptor in both VCaP and LNCaP prostate cancer cell lines. The provided protocols offer a framework for researchers to investigate the effects of this compound on cell viability and AR signaling. These studies are crucial for the further development of this compound as a potential therapeutic for advanced prostate cancer.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ARD-2585 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] This molecule represents a promising therapeutic strategy for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with conventional AR antagonists.[1][3] this compound functions by recruiting the cereblon E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models.[1][5] These application notes provide detailed protocols and dosage information for the use of this compound in in vivo xenograft studies based on published data.
Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | AR Status | DC₅₀ (nM) | IC₅₀ (nM) |
| VCaP | AR Gene Amplification | ≤0.1 | 1.5 |
| LNCaP | AR Mutation (T878A) | ≤0.1 | 16.2 |
Data sourced from Xiang et al., 2021.[1][5][6]
Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | Oral | Daily | - | - |
| This compound | 10 | Oral | Daily | 54.9 | < 0.0001 |
| This compound | 20 | Oral | Daily | 74.3 | < 0.0001 |
| This compound | 40 | Oral | Daily | 65.9 | < 0.0001 |
| Enzalutamide | 40 | Oral | Daily | 45.0 | 0.0058 |
Efficacy data from a 37-day study.[4] Data sourced from Xiang et al., 2021.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as a PROTAC.
Caption: Mechanism of this compound-induced Androgen Receptor degradation.
Experimental Protocols
VCaP Xenograft Model Protocol
This protocol outlines the procedure for establishing and utilizing a VCaP xenograft model to evaluate the in vivo efficacy of this compound.
1. Cell Culture:
-
Culture VCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Husbandry:
-
Use male SCID (Severe Combined Immunodeficiency) or other immunocompromised mice, typically 6-8 weeks old.
-
House animals in a pathogen-free environment with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
3. Tumor Implantation:
-
Resuspend harvested VCaP cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
4. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Administer this compound orally at doses ranging from 10 to 40 mg/kg daily.[4]
-
The control group should receive the vehicle only.
-
A positive control group, such as enzalutamide (40 mg/kg, oral, daily), can be included for comparison.[4]
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health and behavior of the animals daily for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (e.g., after 37 days or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., Western blotting for AR levels, immunohistochemistry).
Experimental Workflow
The following diagram illustrates the workflow for an in vivo xenograft study with this compound.
Caption: Workflow for this compound evaluation in a xenograft model.
Conclusion
This compound is a highly effective AR degrader with significant anti-tumor activity in preclinical prostate cancer models. The provided protocols and data serve as a guide for researchers designing and conducting in vivo xenograft studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Item - Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - figshare - Figshare [figshare.com]
ARD-2585 Administration in Mice: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4][5][6] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action makes this compound a promising therapeutic candidate for advanced prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC), where AR signaling remains a key driver of tumor growth.[1][7] Preclinical studies in mice have demonstrated the efficacy of this compound in inhibiting tumor growth through both oral and intravenous administration routes.[1] This document provides detailed application notes and protocols for the administration of this compound in mice, based on published preclinical data.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the key pharmacokinetic (PK) parameters of this compound in mice following intravenous (IV) and oral (PO) administration. These data highlight the excellent oral bioavailability of the compound.
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| t½ (h) | 6.1 | 5.6 |
| Cmax (ng/mL) | - | 207 |
| AUC(0–t) (h*ng/mL) | 2425 | 2154 |
| Cl (L/h/kg) | 0.4 | - |
| Vss (L/kg) | 3.0 | - |
| Oral Bioavailability (%) | - | 51%[1][4][5][6] |
Tissue Distribution of this compound in VCaP Tumor-Bearing Mice
This table shows the concentration of this compound in plasma and tumor tissue at different time points after a single oral administration of 20 mg/kg in mice bearing VCaP xenograft tumors.[7]
| Time Point | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 1 h | 70 ± 61 | 47 ± 15 |
| 6 h | 134 ± 98 | 201 ± 102 |
| 24 h | 214 ± 78 | - |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Mice
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Male CD-1 mice (or other appropriate strain)
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Dosing needles (for oral gavage and intravenous injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare the dosing formulations of this compound in the selected vehicle. For intravenous administration, ensure the compound is fully dissolved. For oral administration, a suspension may be acceptable.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via the saphenous vein or other appropriate methods.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the pharmacokinetic parameters (t½, Cmax, AUC, etc.) using appropriate software.
Protocol 2: VCaP Xenograft Tumor Growth Inhibition Study
This protocol describes the methodology for evaluating the in vivo efficacy of this compound in a VCaP xenograft mouse model.
Materials:
-
This compound
-
Male CB17 SCID mice[1]
-
VCaP human prostate cancer cells
-
Matrigel[1]
-
Vehicle for formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture VCaP cells under standard conditions.
-
Tumor Implantation:
-
Harvest VCaP cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 VCaP cells into the flank of each mouse.[1]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 3 weeks).[3]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weights can be recorded, and tumors can be processed for further analysis (e.g., Western blotting to confirm AR degradation).
-
Compare the tumor growth inhibition between the this compound treated group and the control group.
-
Protocol 3: Assessment of this compound Toxicity in Mice
This protocol provides a basic framework for monitoring potential toxicity of this compound in mice during efficacy studies.
Materials:
-
Animal balance
-
Clinical observation checklist
Procedure:
-
Body Weight Monitoring:
-
Record the body weight of each animal 2-3 times per week throughout the study.
-
Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.
-
-
Clinical Observations:
-
Perform daily clinical observations of the animals.
-
Record any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social withdrawal), and physical condition.
-
-
Gross Necropsy:
-
At the end of the study, perform a gross necropsy on all animals.
-
Examine major organs for any visible abnormalities. For more detailed toxicity studies, organ weights should be recorded and histopathological analysis performed.
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of the Androgen Receptor.
Caption: Experimental workflow for the VCaP xenograft tumor growth inhibition study.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - American Chemical Society - Figshare [acs.figshare.com]
- 5. Item - Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - figshare - Figshare [figshare.com]
- 6. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ARD-2585 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon (CRBN) to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This mechanism of action offers a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to traditional AR antagonists.[1] These application notes provide detailed information on the stability and solubility of this compound for in vitro use, along with protocols for relevant assays.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₃ClN₈O₅ | [6] |
| Molecular Weight | 763.28 g/mol | [6] |
| CAS Number | 2757422-79-8 | [6] |
In Vitro Potency
This compound demonstrates exceptional potency in inducing AR degradation and inhibiting the growth of AR-dependent prostate cancer cell lines.
| Cell Line | Assay Type | Metric | Value | Reference |
| VCaP | AR Degradation | DC₅₀ | ≤0.1 nM | [1][2] |
| LNCaP | AR Degradation | DC₅₀ | ≤0.1 nM | [1][2] |
| VCaP | Cell Growth Inhibition | IC₅₀ | 1.5 nM | [1][2] |
| LNCaP | Cell Growth Inhibition | IC₅₀ | 16.2 nM | [1][2] |
Stability and Solubility
Solubility
Successful in vitro experiments with this compound rely on proper handling and preparation of the compound. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions.
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 42.5 mg/mL (≥ 55.7 mM) | Prepare high-concentration stock solutions in DMSO. Use of newly opened, high-purity DMSO is recommended to avoid moisture which can affect compound stability and solubility. | [7] |
| Cell Culture Media | Not directly soluble | This compound will precipitate if added directly to aqueous media. It is critical to first prepare a concentrated stock in DMSO and then dilute it into the final assay medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. | |
| Ethanol | Soluble | While soluble in ethanol, DMSO is the preferred solvent for creating stock solutions for cell-based assays due to its lower volatility and established use in such experiments. |
Stability
| Condition | Stability | Recommendations | Reference |
| Solid Form | Stable for >2 years at -20°C | Store in a dry, dark environment. Can be shipped at ambient temperature for short periods. | [8] |
| DMSO Stock Solution | 6 months at -80°C; 1 month at -20°C | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent moisture absorption. | [7] |
| In Vitro Assay Conditions (e.g., cell culture media at 37°C) | Data not available | It is recommended to prepare fresh dilutions of this compound in cell culture media for each experiment. Given its excellent plasma stability (t½ > 120 min), it is expected to be sufficiently stable for the duration of most in vitro assays. However, for long-term experiments (> 72 hours), the stability in the specific assay medium should be validated. | [1] |
Signaling Pathway and Mechanism of Action
This compound operates through a PROTAC-mediated mechanism to induce the degradation of the Androgen Receptor. The molecule simultaneously binds to the AR and the E3 ubiquitin ligase cereblon, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of this compound as a PROTAC degrader of the Androgen Receptor.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This workflow outlines the recommended procedure for preparing this compound for in vitro experiments.
Caption: Workflow for the preparation of this compound solutions for in vitro assays.
Protocol:
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 7.63 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in 100% DMSO to create intermediate stock solutions of the desired concentrations. This is crucial for maintaining the solubility of the compound before its introduction to the aqueous cell culture medium.
-
For example, to prepare a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
-
Final Dilution and Cell Treatment:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To achieve the final desired concentration, add a small volume of the appropriate DMSO working solution to the pre-warmed medium and mix immediately and thoroughly. For instance, to make a 100 nM working solution in 10 mL of media, add 1 µL of the 1 mM intermediate stock.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
-
Use the freshly prepared this compound-containing medium to treat the cells immediately.
-
In Vitro AR Degradation Assay (Western Blot)
This protocol is designed to assess the ability of this compound to induce the degradation of the Androgen Receptor in a cellular context.
Materials:
-
VCaP or LNCaP cells
-
Complete cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for VCaP, supplemented with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132) as a negative control
-
Cereblon ligand (e.g., thalidomide) as a competitive inhibitor control
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare this compound at various concentrations in complete cell culture medium as described in the solution preparation protocol.
-
For mechanistic controls, pre-treat cells for 2 hours with a proteasome inhibitor (e.g., 10 µM MG-132) or a cereblon ligand (e.g., 10 µM thalidomide) before adding this compound.[9]
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane and re-probe with an anti-loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., WST-8 or MTT)
This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
VCaP or LNCaP cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
WST-8 or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Cell Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Viability Measurement:
-
For WST-8: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | - Final DMSO concentration is too low.- Concentration of this compound is above its solubility limit in the media.- Inadequate mixing upon dilution. | - Ensure the final DMSO concentration is between 0.1% and 0.5%.- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.- Add the DMSO stock to the media with vigorous vortexing or pipetting. |
| Inconsistent Results in Degradation Assays | - Inconsistent cell confluency.- Degradation of this compound in media during long incubations.- Freeze-thaw cycles of stock solutions. | - Ensure consistent cell seeding density and confluency at the time of treatment.- For long-term experiments, consider replenishing the media with fresh compound every 48-72 hours.- Use fresh aliquots of the stock solution for each experiment. |
| High Background in Western Blots | - Insufficient blocking.- Antibody concentration too high. | - Increase blocking time or use a different blocking agent.- Optimize primary and secondary antibody concentrations. |
These application notes and protocols are intended to serve as a guide for the in vitro use of this compound. Researchers should optimize the experimental conditions based on their specific cell lines and assay systems.
References
- 1. mdpi.com [mdpi.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 4. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ARD-2585 Efficacy in 22Rv1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a bifunctional small molecule, this compound engages both the AR protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AR. This mechanism of action makes this compound a promising therapeutic agent for advanced prostate cancer, including castration-resistant prostate cancer (CRPC). The 22Rv1 cell line, derived from a human prostate carcinoma xenograft, is a critical in vitro model for CRPC. These cells express both full-length AR and constitutively active AR splice variants, such as AR-V7, which are implicated in resistance to conventional anti-androgen therapies. Therefore, evaluating the efficacy of this compound in 22Rv1 cells is crucial for its preclinical development.
These application notes provide detailed protocols for assessing the efficacy of this compound in 22Rv1 cells through the evaluation of AR degradation, impact on cell viability, and induction of apoptosis.
Mechanism of Action: this compound Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and eliminate the Androgen Receptor.
Caption: Mechanism of this compound-induced degradation of the Androgen Receptor.
Quantitative Data Summary
While specific IC50 and DC50 values for this compound in 22Rv1 cells are not publicly available in detail, existing research demonstrates its high potency. The following table summarizes the known efficacy of this compound in relevant prostate cancer cell lines, including qualitative data for 22Rv1.[1]
| Cell Line | Target Parameter | Efficacy Metric | Value/Observation |
| 22Rv1 | AR Protein Degradation | Concentration for >80% degradation | 0.1 nM |
| Maximum Degradation (Dmax) | >95% | ||
| Cell Viability | IC50 | Data not yet published; expected to be in the low nanomolar range based on potency. | |
| VCaP | AR Protein Degradation | DC50 | ≤0.1 nM |
| Cell Viability | IC50 | 1.5 nM | |
| LNCaP | AR Protein Degradation | DC50 | ≤0.1 nM |
| Cell Viability | IC50 | 16.2 nM |
Experimental Protocols
Androgen Receptor Degradation Assay via Western Blot
This protocol details the steps to quantify the degradation of both full-length Androgen Receptor (AR) and its splice variants (e.g., AR-V7) in 22Rv1 cells following treatment with this compound.
Caption: Workflow for Western Blot analysis of AR degradation.
Materials:
-
22Rv1 cells (ATCC)
-
RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (4-12% gradient) and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR, Anti-AR-V7, Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Culture 22Rv1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
-
This compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO). Replace the medium in each well with the drug-containing medium and incubate for 24 hours.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis using software (e.g., ImageJ) to quantify the band intensities. Normalize the AR and AR-V7 band intensities to the loading control.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells. It is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
22Rv1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 2,500 to 5,000 22Rv1 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate.
-
Include wells with medium only for background measurement.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 nM to 1 µM). Include a vehicle control (DMSO).
-
Add 100 µL of the diluted compound to the respective wells (or add a smaller volume of a more concentrated stock).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells to assess the pro-apoptotic effects of this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
22Rv1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 22Rv1 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration expected to induce apoptosis (e.g., 10x the estimated IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the AR degrader this compound in the CRPC cell line 22Rv1. By systematically assessing AR degradation, cell viability, and apoptosis, researchers can generate robust preclinical data to support the continued development of this promising therapeutic agent. The provided diagrams and step-by-step instructions are intended to facilitate the successful implementation of these key assays in a research setting.
References
Application Notes and Protocols: ARD-2585 Treatment in MDA-PCa-2b Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] In the context of advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor progression, targeted degradation of AR presents a promising therapeutic strategy.[1] The MDA-PCa-2b cell line, derived from a bone metastasis of a prostate cancer patient, is a valuable in vitro model as it expresses AR and is androgen-sensitive, making it a relevant system for studying AR-targeted therapies.[5][6] These application notes provide a summary of the effects of this compound on the MDA-PCa-2b cell line and detailed protocols for relevant experiments.
Data Presentation
The following table summarizes the quantitative data available for the effect of this compound on Androgen Receptor levels in the MDA-PCa-2b prostate cancer cell line. For comparative context, data for other prostate cancer cell lines are also included where available.
| Cell Line | This compound Concentration | AR Protein Reduction (%) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MDA-PCa-2b | 1 nM | >80% | Not Reported | Not Reported | [1] |
| VCaP | Not Specified | Not Specified | ≤0.1 | >95 | [1] |
| LNCaP | Not Specified | Not Specified | ≤0.1 | >95 | [1] |
| 22Rv1 | 0.1 nM | >80% | Not Reported | Not Reported | [1] |
Signaling Pathways and Mechanisms
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to target a specific protein for degradation.
Caption: Mechanism of this compound-induced Androgen Receptor degradation.
The experimental workflow for assessing the efficacy of this compound in MDA-PCa-2b cells typically involves cell culture, treatment with the compound, and subsequent analysis of AR protein levels.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as an Except ... | Article | H1 Connect [archive.connect.h1.co]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
Pharmacokinetic and pharmacodynamic analysis of ARD-2585
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] As a bifunctional molecule, this compound links an AR antagonist to a ligand for the Cereblon E3 ubiquitin ligase.[4][5] This mechanism of action offers a promising therapeutic strategy for advanced prostate cancer, including castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with traditional AR antagonists.[1][6] Preclinical studies have demonstrated its high potency in degrading AR and inhibiting tumor growth.[1][2][3]
Pharmacokinetic and Pharmacodynamic Profile
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from preclinical studies.
Table 1: Pharmacodynamic Profile of this compound
| Parameter | Cell Line | Value |
| DC50 (AR Degradation) | VCaP | ≤0.1 nM |
| LNCaP | ≤0.1 nM | |
| Dmax (Maximum AR Degradation) | VCaP | >95% |
| IC50 (Cell Growth Inhibition) | VCaP | 1.5 nM |
| LNCaP | 16.2 nM |
Data sourced from studies on prostate cancer cell lines.[1][2][3]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Administration Route | Value |
| Oral Bioavailability | Oral | 51% |
| Half-life (T1/2) | Intravenous (1 mg/kg) | 5.8 hours |
| Oral (10 mg/kg) | 6.8 hours | |
| Clearance (Cl) | Intravenous (1 mg/kg) | 0.4 L/h/kg |
| Volume of Distribution (Vss) | Intravenous (1 mg/kg) | 3.0 L/kg |
| Cmax | Oral (10 mg/kg) | 393 ng/mL |
| AUC0-t | Oral (10 mg/kg) | 3858 h*ng/mL |
Pharmacokinetic parameters were determined in mice.[1]
Mechanism of Action
This compound functions as a PROTAC to induce the degradation of the Androgen Receptor. The molecule simultaneously binds to the Androgen Receptor and the Cereblon E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the Androgen Receptor, marking it for degradation by the proteasome.
Experimental Protocols
The following are detailed protocols for key experiments to analyze the pharmacokinetic and pharmacodynamic properties of this compound.
Protocol 1: In Vitro Androgen Receptor Degradation Assay
This protocol outlines the procedure for determining the DC50 and Dmax of this compound in prostate cancer cell lines using Western blotting.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture VCaP or LNCaP cells to 70-80% confluency.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.01 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Immunoblotting:
-
Incubate the membrane with primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat immunoblotting for a loading control (e.g., GAPDH).
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control. Calculate DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This protocol describes how to determine the IC50 of this compound using a colorimetric cell viability assay.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72-120 hours.
-
Reagent Addition: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. PROTACs as Therapeutic Modalities for Drug Discovery in Castration-Resistant Prostate Cancer | Annual Reviews [annualreviews.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ARD-2585 Degradation Experiments
Welcome to the technical support center for ARD-2585. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments related to the degradation of the PROTAC® this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an exceptionally potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). It is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the AR and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of the AR, offering a promising therapeutic strategy for advanced prostate cancer.
Q2: I'm observing a decrease in this compound activity in my cellular assays over time. What could be the cause?
A decrease in this compound activity over time can be attributed to its degradation under experimental conditions. PROTACs, being complex molecules, can be susceptible to hydrolytic and metabolic degradation. The linker connecting the AR ligand and the Cereblon ligand, as well as the Cereblon ligand itself (a thalidomide derivative), are potential sites of hydrolysis.[1] This degradation can lead to a loss of the bifunctional activity required for AR degradation. It is also crucial to consider the stability of the target protein itself.
Q3: My HPLC-MS analysis of an aged this compound solution shows new, unexpected peaks. What are these likely to be?
The appearance of new peaks in your HPLC-MS analysis likely indicates the formation of degradation products. Based on the structure of this compound and general knowledge of PROTAC stability, these could be:
-
Hydrolysis products: Cleavage of amide bonds within the linker or hydrolysis of the glutarimide ring of the thalidomide-based Cereblon ligand are common degradation pathways for similar PROTACs.[1]
-
Oxidation products: The molecule may be susceptible to oxidation at various positions, particularly if exposed to air and light for extended periods.
To confirm the identity of these peaks, further characterization using high-resolution mass spectrometry (HRMS) and potentially NMR would be necessary.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following best practices:
-
Storage: Store this compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions in DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solution Preparation: Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of dilute aqueous solutions.
-
pH Control: Be mindful of the pH of your buffers. PROTACs containing thalidomide-based ligands can be more susceptible to hydrolysis at neutral to basic pH.[1]
-
Light Protection: Protect solutions from direct light exposure to prevent photolytic degradation.
Troubleshooting Guides
Problem 1: Inconsistent or No Androgen Receptor (AR) Degradation Observed in Cellular Assays.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Analyze the stock solution by HPLC-MS to check for the presence of degradation products. |
| Low Cell Permeability | Although this compound is orally bioavailable, suboptimal cell permeability in your specific cell line could be a factor. Consider using a different cell line or optimizing treatment conditions (e.g., serum concentration). |
| Insufficient E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation. Perform a dose-response experiment over a wide concentration range (e.g., pM to µM) to identify the optimal concentration for degradation.[2] |
| Rapid Target Resynthesis | The rate of AR synthesis in your cells might be outpacing the rate of degradation. Perform a time-course experiment to determine the optimal treatment duration. |
Problem 2: High Variability in Quantitative Analysis (e.g., HPLC-MS) of this compound.
| Possible Cause | Troubleshooting Step |
| Sample Degradation During Preparation | Keep samples on ice and minimize the time between sample preparation and analysis. Ensure the autosampler is cooled. |
| Adsorption to Vials/Plates | Use low-adsorption vials and plates. Pre-condition vials with a concentrated solution of the analyte. |
| Matrix Effects in LC-MS | If analyzing from a complex matrix (e.g., cell lysate, plasma), optimize your sample extraction method (e.g., protein precipitation, solid-phase extraction) to minimize matrix suppression or enhancement. |
| Inconsistent Pipetting of Viscous DMSO Stocks | Ensure proper mixing of DMSO stocks after thawing. Use positive displacement pipettes for highly viscous solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature for 2, 8, and 24 hours.
- Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 24, 48, and 72 hours.
- Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
- At each time point, neutralize the acidic and basic samples.
- Analyze all samples by a stability-indicating HPLC-UV-MS method.
- A control sample (unstressed this compound) should be analyzed alongside the stressed samples.
4. Data Analysis:
- Calculate the percentage of this compound remaining.
- Identify and quantify the major degradation products.
- Determine the mass balance to account for all components.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
This protocol provides a starting point for developing an HPLC-MS method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Detection | Electrospray Ionization (ESI) in positive mode |
| MS Scan Mode | Full scan and/or Selected Ion Monitoring (SIM) for the m/z of this compound and potential degradants |
Data Presentation
Table 1: Illustrative Forced Degradation Data for a PROTAC Molecule
This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results for this compound may vary.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24h | 85.2 | 10.5 | 3.1 | 98.8 |
| 0.1 M NaOH, 60°C | 24h | 78.9 | 15.3 | 4.5 | 98.7 |
| 3% H₂O₂, RT | 24h | 92.1 | 5.8 | 1.2 | 99.1 |
| 80°C (Solid) | 72h | 98.5 | Not Detected | Not Detected | 99.5 |
| Photolysis | ICH Q1B | 95.3 | 3.5 | Not Detected | 98.8 |
Visualizations
Caption: Mechanism of action of this compound leading to AR degradation.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing ARD-2585 Concentration for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ARD-2585, a potent and orally active PROTAC degrader of the Androgen Receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively target the Androgen Receptor (AR) for degradation. Structurally, it consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the 26S proteasome. This mechanism of action aims to overcome resistance to traditional AR antagonists in conditions like metastatic castration-resistant prostate cancer (mCRPC).[1]
Q2: In which cell lines is this compound effective?
A2: this compound has demonstrated high potency in prostate cancer cell lines with AR gene amplification, such as VCaP, and in cell lines with AR mutations, like LNCaP.[2][3][4][5] It is crucial to verify the expression of both AR and Cereblon in your cell line of interest for optimal activity.
Q3: What is the optimal concentration range for this compound?
A3: The optimal concentration of this compound is cell line-dependent and should be determined empirically. However, published data indicates that this compound can achieve significant AR degradation at sub-nanomolar to low nanomolar concentrations.[2][3][4][5] It is recommended to perform a dose-response experiment starting from as low as 0.01 nM up to 1000 nM to determine the optimal concentration for your specific experimental setup.
Q4: How long does it take for this compound to degrade the Androgen Receptor?
A4: The degradation kinetics of this compound are relatively rapid. Significant degradation of the AR can be observed as early as a few hours after treatment. For initial experiments, a time course of 3, 6, 12, and 24 hours is recommended to identify the optimal treatment duration for achieving maximum degradation (Dmax).
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound should be stored as a lyophilized powder at -20°C for long-term stability. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, it is advisable to do so freshly for each experiment.[6]
Troubleshooting Guides
Problem 1: Suboptimal or No Degradation of Androgen Receptor
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low expression of Cereblon E3 ligase in the cell line. | 1. Verify Cereblon expression levels in your cell line via Western blot or qPCR. 2. If Cereblon expression is low, consider using a different cell line known to have higher expression. |
| Cell line is resistant to this compound-mediated degradation. | 1. Ensure the target, Androgen Receptor, is expressed in your cell line. 2. Some cell lines may have intrinsic resistance mechanisms. Consider testing other AR-positive cell lines. |
| Incorrect concentration of this compound used. | 1. Perform a wide dose-response experiment (e.g., 0.01 nM to 10 µM) to identify the optimal concentration. 2. You may be observing the "hook effect" at higher concentrations (see Troubleshooting Problem 2). |
| Insufficient incubation time. | 1. Perform a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to determine the optimal degradation time. |
| Issues with this compound compound. | 1. Ensure the compound has been stored correctly and is not degraded. 2. Verify the purity and identity of your this compound stock. |
| Problems with the Western blot protocol. | 1. Optimize your Western blot protocol for AR detection. Ensure efficient protein transfer and use a validated primary antibody for AR. 2. Include a positive control cell lysate known to express AR. |
Problem 2: The "Hook Effect" - Decreased Degradation at High Concentrations
Possible Causes & Solutions
The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations. This is due to the formation of non-productive binary complexes (this compound-AR or this compound-Cereblon) which compete with the formation of the productive ternary complex (AR-ARD-2585-Cereblon).
| Troubleshooting Steps |
| 1. Confirm the Hook Effect: Perform a detailed dose-response curve with a broad range of concentrations, including several points at the higher end (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). A bell-shaped curve is indicative of the hook effect. |
| 2. Determine the Optimal Concentration: From the dose-response curve, identify the concentration that gives the maximum degradation (Dmax). This is your optimal concentration for future experiments. |
| 3. Operate at or Below Dmax: For subsequent experiments, use this compound at concentrations at or below the determined Dmax to ensure you are in the optimal degradation window. |
Problem 3: Potential Off-Target Effects
Possible Causes & Solutions
| Control Experiment | Purpose |
| Use a negative control compound. | Synthesize or obtain an inactive epimer of this compound that does not bind to Cereblon but still binds to AR. This control should not induce AR degradation. |
| Pre-treat with a competitive Cereblon ligand. | Pre-incubating cells with a high concentration of a Cereblon ligand (e.g., thalidomide or lenalidomide) should block the degradation of AR by this compound. |
| Pre-treat with a proteasome inhibitor. | Pre-treating cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of AR, leading to the accumulation of ubiquitinated AR. |
| Perform global proteomics. | To identify potential off-target proteins that are degraded by this compound, perform mass spectrometry-based proteomic analysis of cells treated with this compound versus a vehicle control. |
Data Presentation
Table 1: In Vitro Potency of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | IC50 (nM) |
| VCaP | AR Gene Amplification | ≤ 0.1 | >98% | 1.5 |
| LNCaP | T878A AR Mutation | ≤ 0.1 | >95% | 16.2 |
Data synthesized from published studies.[2][3][4][5] DC50 is the concentration for 50% maximal degradation. Dmax is the maximal degradation. IC50 is the concentration for 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Western Blot for AR Degradation
-
Cell Seeding and Treatment: Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the AR protein levels relative to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with an optimal concentration of this compound (or vehicle control) for a short duration (e.g., 2-4 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against AR or Cereblon overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of AR, Cereblon, and other components of the E3 ligase complex (e.g., DDB1). An increased co-precipitation of Cereblon with AR in the presence of this compound indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - figshare - Figshare [figshare.com]
- 5. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: ARD-2585 Immunoassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying ARD-2585, a potent PROTAC degrader of the androgen receptor. A key focus of this guide is understanding and mitigating the high-dose hook effect, a common issue in sandwich immunoassays that can lead to erroneously low results.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it a concern when measuring this compound?
A1: The hook effect, also known as the prozone phenomenon, is a type of interference in immunoassays that leads to falsely low measurements at very high concentrations of the analyte (in this case, this compound).[1][2][3] This is a significant concern as it can cause a gross underestimation of the this compound concentration in a sample, potentially leading to incorrect interpretations of experimental data.[1][4] This phenomenon is most prevalent in one-step sandwich immunoassays.[1][2]
Q2: What is the mechanism behind the hook effect?
A2: In a typical sandwich immunoassay, the analyte (this compound) is "sandwiched" between a capture antibody immobilized on a solid surface and a detection antibody that is labeled for signal generation. However, when the concentration of this compound is excessively high, both the capture and detection antibodies become saturated.[2][4] This saturation prevents the formation of the antibody-analyte-antibody sandwich. Instead, free analyte binds to either the capture or the detection antibody separately. During the washing steps, the unbound detection antibodies (which may be bound to free analyte) are washed away, resulting in a lower signal and a falsely low concentration reading.[4]
Q3: How can I determine if my this compound assay is affected by the hook effect?
A3: A key indicator of the hook effect is obtaining a result that is unexpectedly low, especially when a high concentration of this compound is anticipated.[5] The most reliable method to confirm a suspected hook effect is to perform a serial dilution of the sample.[4][6] If the measured concentration of the diluted sample, when multiplied by the dilution factor, is significantly higher than the measurement of the undiluted sample, the hook effect is likely present.[4]
Q4: What are the primary methods to avoid or mitigate the hook effect in my this compound assay?
A4: The two primary strategies to prevent the hook effect are:
-
Sample Dilution: This is the most common and effective method.[1][7] By diluting the sample, the analyte concentration is brought into the optimal range of the assay, allowing for the proper formation of the sandwich complex.[8]
-
Two-Step Assay Protocol: In a two-step assay, the sample containing this compound is first incubated with the capture antibody. After a wash step to remove unbound analyte, the detection antibody is added.[1] This separation of incubation steps prevents the simultaneous saturation of both antibodies by excess analyte.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the hook effect in your this compound immunoassay.
Problem: Unexpectedly Low this compound Concentration Measured
| Possible Cause | Recommended Action |
| High-Dose Hook Effect | Perform a serial dilution of the sample (e.g., 1:10, 1:100, 1:1000) and re-assay. If the calculated concentration from a diluted sample is significantly higher, the presence of the hook effect is confirmed. |
| Reagent Issues | Ensure that all assay reagents, including antibodies and standards, are within their expiration dates and have been stored correctly.[9] Prepare fresh substrate solutions for each experiment.[9] |
| Procedural Errors | Review the assay protocol for any deviations. Ensure accurate pipetting and consistent incubation times and temperatures.[9] |
| Instrument Malfunction | Verify that the plate reader is functioning correctly and is set to the appropriate wavelength for the substrate used in the assay. |
Experimental Protocols
Protocol for Serial Dilution to Test for the Hook Effect
This protocol outlines the steps to perform a serial dilution of a sample suspected of exhibiting the hook effect.
Materials:
-
Sample with suspected high concentration of this compound
-
Assay-specific diluent buffer
-
Micropipettes and sterile, low-retention pipette tips
-
Microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Label a series of microcentrifuge tubes or wells in a dilution plate (e.g., Undiluted, 1:10, 1:100, 1:1000).
-
Add 90 µL of the assay diluent buffer to the tubes labeled 1:10, 1:100, and 1:1000.
-
Add 100 µL of the sample to the "Undiluted" tube.
-
Transfer 10 µL of the undiluted sample to the "1:10" tube. Mix thoroughly by gentle pipetting.
-
Using a fresh pipette tip, transfer 10 µL from the "1:10" dilution to the "1:100" tube. Mix thoroughly.
-
Using a fresh pipette tip, transfer 10 µL from the "1:100" dilution to the "1:1000" tube. Mix thoroughly.
-
Analyze the undiluted sample and all dilutions according to the standard this compound immunoassay protocol.
-
Calculate the concentration of this compound in the original sample for each dilution by multiplying the measured concentration by the corresponding dilution factor.
Data Interpretation:
| Dilution | Measured Concentration (ng/mL) | Dilution Factor | Calculated Original Concentration (ng/mL) |
| Undiluted | 150 | 1 | 150 |
| 1:10 | 250 | 10 | 2500 |
| 1:100 | 30 | 100 | 3000 |
| 1:1000 | 3.5 | 1000 | 3500 |
In the example table above, the calculated concentration increases with dilution, indicating a hook effect in the undiluted and 1:10 diluted samples. The most accurate estimation of the original concentration would be derived from the higher dilutions (1:100 and 1:1000) that fall within the linear range of the assay.
Visualizing the Hook Effect and Mitigation Strategies
Mechanism of the Hook Effect
References
- 1. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 2. Hook effect - Wikipedia [en.wikipedia.org]
- 3. hook effect - CANDOR Bioscience [candor-bioscience.de]
- 4. myadlm.org [myadlm.org]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. [PDF] Dilution protocols for detection of hook effects/prozone phenomenon. | Semantic Scholar [semanticscholar.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. youtube.com [youtube.com]
- 9. biorbyt.com [biorbyt.com]
ARD-2585 solubility issues in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ARD-2585. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). Data in other common laboratory solvents is limited, and it is recommended to perform small-scale solubility tests before preparing larger stock solutions. PROTACs like this compound are known for their generally low aqueous solubility due to their high molecular weight and hydrophobicity.
| Solvent | Concentration | Method | Notes |
| DMSO | ≥ 60 mg/mL | - | General guidance.[1] |
| DMSO | 85 mg/mL (111.36 mM) | Requires sonication | The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMSO?
A1: Several factors can affect the dissolution of this compound in DMSO. Ensure you are using a high enough concentration of DMSO, as this compound has a reported solubility of at least 60 mg/mL in this solvent.[1] The use of sonication can aid in dissolution.[2] Also, DMSO is hygroscopic (absorbs moisture from the air), which can reduce its effectiveness as a solvent. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for the best results.[2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers is not recommended. PROTAC molecules, due to their high molecular weight and lipophilicity, generally exhibit very poor aqueous solubility. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium. Be mindful of potential precipitation upon dilution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my cell culture medium. What can I do?
A3: This is a common issue. To mitigate precipitation, you can try several approaches:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit.
-
Increase the percentage of DMSO in the final solution: However, be cautious as high concentrations of DMSO can be toxic to cells. It is important to have a vehicle control in your experiments.
-
Use a surfactant or co-solvent: For in vivo studies, formulations often include agents like Tween-80 and PEG300 to improve solubility and stability.[3] Similar strategies can be adapted for in vitro work, but their compatibility with your specific assay must be validated.
Q4: How should I store my this compound stock solution?
A4: Once prepared, it is recommended to aliquot your stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C may be suitable. For long-term storage (months to years), -20°C or -80°C is recommended.[1][4] Always protect the solution from light.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), new/unopened bottle recommended
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for an 85 mg/mL stock, add 1 mL of DMSO to 85 mg of this compound).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate until the solution becomes clear. This may take several minutes. Gentle warming can be applied if necessary, but avoid excessive heat.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vivo Formulation (Suspension)
This protocol is for preparing a suspended solution of this compound suitable for oral or intraperitoneal injection in animal models.[3]
-
Materials:
-
This compound DMSO stock solution (e.g., 42.5 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
-
Procedure (for 1 mL of a 4.25 mg/mL suspension):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 42.5 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This formulation should be prepared fresh on the day of use.
-
Caption: Workflow for preparing an in vivo suspension of this compound.
Protocol 3: In Vivo Formulation (Clear Solution)
This protocol describes the preparation of a clear solution of this compound using a cyclodextrin-based formulation.[3]
-
Materials:
-
This compound DMSO stock solution (e.g., 42.5 mg/mL)
-
20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in Saline
-
-
Procedure (for 1 mL of a ≥ 4.25 mg/mL clear solution):
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of a 42.5 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
-
The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This formulation should be prepared fresh on the day of use.
-
References
Cell viability assay issues with ARD-2585 treatment
Troubleshooting Guides and FAQs for Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with cell viability assays during treatment with ARD-2585. The following information is intended to help troubleshoot common problems and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] It is a bifunctional molecule that binds to both the AR and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome.[3][4] This mechanism of action makes it a promising therapeutic agent for advanced prostate cancer, particularly in cases of resistance to traditional AR antagonists.[3][4]
Q2: I'm observing lower than expected cell viability with this compound in my MTT/XTT assay, even at concentrations where I don't see significant cell death under the microscope. What could be the cause?
This is a common issue when working with complex small molecules. The discrepancy likely stems from interference with the assay chemistry itself rather than actual cytotoxicity. Tetrazolium-based assays like MTT, XTT, and WST rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[5][6] Compounds with intrinsic reducing potential can directly reduce the tetrazolium salt, leading to false signals. Conversely, a compound might interfere with the enzymatic activity required for this reduction, leading to an underestimation of cell viability.[7]
Q3: Can the color of this compound or its solubility in my assay medium affect the results of colorimetric assays?
Yes, the physicochemical properties of a test compound can interfere with colorimetric assays. If this compound has a color that absorbs light at the same wavelength as the formazan product (typically 570 nm for MTT), it can lead to artificially high background readings. It is crucial to include a "compound only" control (media with this compound but no cells) to account for this. Poor solubility can also be an issue, as precipitates can scatter light and affect absorbance readings.
Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?
Yes, several alternative assays are available that measure different markers of cell viability and may be less susceptible to the types of interference seen with tetrazolium-based assays.[8][9] A highly recommended alternative is an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[9][10][11] These assays measure the ATP present in metabolically active cells, which is a direct indicator of cell viability.[10][11] Other alternatives include protease-based viability assays and direct cell counting methods like the Trypan Blue exclusion assay.[8]
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results
-
Possible Cause: Variability in cell seeding density, compound concentration, or incubation times.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.[12]
-
Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Standardize incubation times for both drug treatment and assay reagent exposure.
-
-
Issue 2: High Background Signal in "Compound Only" Control Wells
-
Possible Cause: Direct reduction of the assay reagent by this compound or intrinsic absorbance of the compound.
-
Troubleshooting Steps:
-
Run a control plate with various concentrations of this compound in cell-free media to assess its direct effect on the assay reagent.
-
If direct reduction is confirmed, subtract the background absorbance/fluorescence from the values obtained in the wells with cells.
-
If the interference is significant, consider switching to an orthogonal assay method (e.g., an ATP-based assay).[7]
-
-
Issue 3: Discrepancy Between Assay Results and Visual Observation of Cell Health
-
Possible Cause: this compound may be altering cellular metabolism without inducing cell death, leading to a decrease in the signal from metabolic assays (MTT, XTT, resazurin).
-
Troubleshooting Steps:
-
Use a secondary, non-metabolic assay to confirm cell viability. The Trypan Blue exclusion assay, while manual, provides a direct measure of membrane integrity.[8]
-
An ATP-based assay like CellTiter-Glo® is an excellent alternative as it measures a different aspect of metabolic health.[10][11]
-
Consider a real-time cell viability assay to monitor the effects of this compound over time.[8]
-
-
Data Presentation
Table 1: Reported Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | IC50 (nM) | Assay Type |
| VCaP | AR Gene Amplification | 1.5 | WST-8 |
| LNCaP | AR Mutation (T878A) | 16.2 | WST-8 |
Data extracted from literature.[3][13]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[5][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a more robust alternative to the MTT assay, measuring ATP as a marker of cell viability.[10][17][18][19]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate and allow them to come to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[17][18]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC AR degrader.
Caption: General experimental workflow for a cell viability assay.
Caption: Decision tree for troubleshooting cell viability assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. Is Your MTT Assay the Right Choice? [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. ch.promega.com [ch.promega.com]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
Technical Support Center: ARD-2585 In Vitro Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers using ARD-2585 in in vitro experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
General Product Information
Q1: What is this compound and how does it work?
This compound is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4] It is a bifunctional molecule that binds to both the Androgen Receptor and the E3 ubiquitin ligase cereblon.[2] This binding event forms a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[5] This mechanism of action makes this compound a promising therapeutic agent for advanced prostate cancer.[1][2][4]
Q2: What are the recommended cell lines for studying this compound?
This compound has been shown to be effective in prostate cancer cell lines that express the Androgen Receptor. The most commonly used and well-characterized cell lines are:
-
VCaP: This cell line exhibits AR gene amplification and is highly sensitive to this compound.[1][2][4]
-
LNCaP: This cell line carries a mutation in the AR gene (T878A) and is also sensitive to this compound, though generally to a lesser extent than VCaP cells.[1][2][4]
The choice of cell line may impact the observed potency of this compound.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C for the long term (months to years) or at 4°C for the short term (days to weeks).[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Inconsistent Results
Q4: My DC₅₀/IC₅₀ values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent potency values can arise from several factors. Here are some key areas to investigate:
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy, a phenomenon known as the "hook effect".[5][8][9] This occurs because the bifunctional molecule independently binds to the target protein and the E3 ligase, preventing the formation of the productive ternary complex. If your dose-response curve shows a decline in activity at higher concentrations, you may be observing the hook effect. To address this, it is crucial to test a wide range of concentrations, including lower doses, to accurately determine the optimal concentration for degradation.
-
Cell Passaging and Health: The passage number and overall health of your cells can significantly impact their response to treatment. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of the experiment.
-
Compound Dilution and Stability: Ensure accurate and consistent preparation of your this compound dilutions for each experiment. As stock solutions can degrade over time, using freshly prepared dilutions is recommended.
-
Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to inconsistent results. Standardizing these parameters across experiments is critical.
Q5: I am not observing the expected level of Androgen Receptor (AR) degradation with this compound in my Western Blots. What should I check?
Several factors can lead to suboptimal AR degradation in a Western Blot experiment:
-
Suboptimal this compound Concentration: As mentioned in the previous question, both too low and too high (due to the hook effect) concentrations of this compound can result in poor degradation. Perform a dose-response experiment to identify the optimal concentration.
-
Incorrect Incubation Time: The kinetics of protein degradation can vary. It is advisable to perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal treatment duration for maximal AR degradation.[7]
-
Lysate Preparation: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[10][11] Incomplete cell lysis can also lead to inaccurate results.
-
Western Blotting Technique: Inefficient protein transfer, improper antibody dilutions, or inadequate blocking can all contribute to weak or no signal.[12][13][14] Refer to our detailed Western Blot protocol for best practices.
Q6: I am observing high background or non-specific bands in my Western Blots for AR. How can I resolve this?
High background and non-specific bands can obscure your results. Here are some troubleshooting tips:
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the blocking step is performed for a sufficient duration (e.g., 1 hour at room temperature).[13][14]
-
Antibody Concentrations: Optimize the concentrations of both your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number and/or duration of your wash steps to remove unbound antibodies.
-
Sample Purity: Ensure your cell lysates are free of contaminants that might interfere with the assay.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in key prostate cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| VCaP | Degradation | DC₅₀ | ≤0.1 | [1][2][4] |
| VCaP | Cell Growth Inhibition | IC₅₀ | 1.5 | [1][2][4] |
| LNCaP | Degradation | DC₅₀ | ≤0.1 | [1][2][4] |
| LNCaP | Cell Growth Inhibition | IC₅₀ | 16.2 | [1][2][4] |
Experimental Protocols
Protocol 1: Western Blotting for Androgen Receptor (AR) Degradation
This protocol outlines the steps to assess the degradation of AR in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 1000 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay
This protocol can be used to determine the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed VCaP or LNCaP cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of this compound-mediated AR degradation.
Caption: A workflow for troubleshooting inconsistent results.
Caption: A general experimental workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - figshare - Figshare [figshare.com]
- 4. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. google.com [google.com]
- 9. marinbio.com [marinbio.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: Addressing Enzalutamide Resistance in Prostate Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Enzalutamide, a second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Enzalutamide?
Enzalutamide is a competitive androgen receptor (AR) inhibitor. It acts at multiple points in the AR signaling pathway by:
-
Inhibiting the binding of androgens (like testosterone and dihydrotestosterone) to the AR.[1][2][3]
-
Preventing the nuclear translocation of the activated AR.[1][4]
-
Impairing the binding of the AR to DNA, which ultimately blocks the transcription of androgen-responsive genes that promote cancer cell growth and survival.[1][3][4]
Q2: What are the major mechanisms by which prostate cancer cells develop resistance to Enzalutamide?
Resistance to Enzalutamide is multifaceted and can be broadly categorized into AR-dependent and AR-independent mechanisms.[5][6]
-
AR-Dependent Mechanisms:
-
AR Gene Amplification: Increased copies of the AR gene lead to overexpression of the AR protein, which can overwhelm the inhibitory effects of Enzalutamide.[5][6][7]
-
AR Mutations: Point mutations in the ligand-binding domain of the AR can alter its structure, reducing Enzalutamide's binding affinity or even converting it into an agonist.
-
AR Splice Variants (AR-Vs): The expression of truncated AR variants, such as AR-V7, that lack the ligand-binding domain, allows for constitutive AR signaling even in the presence of Enzalutamide.[7][8][9]
-
-
AR-Independent (Bypass) Mechanisms:
-
Glucocorticoid Receptor (GR) Upregulation: Increased expression of the glucocorticoid receptor can activate a significant portion of the AR target genes, providing a bypass pathway for cell survival.[7][8][10][11]
-
Activation of Alternative Signaling Pathways: Upregulation of other oncogenic pathways, such as PI3K/AKT, Wnt/β-catenin, and MAPK, can drive cancer cell proliferation independently of AR signaling.[5][8][12][13]
-
Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch, for example, to a neuroendocrine-like state, which reduces their dependence on the AR pathway for survival.[7][8][9]
-
Q3: How can I establish an Enzalutamide-resistant prostate cancer cell line in the lab?
Enzalutamide-resistant cell lines can be developed by continuous, long-term exposure of a parental, sensitive cell line (e.g., LNCaP or C4-2B) to gradually increasing concentrations of Enzalutamide. The process typically involves:
-
Determining the initial IC50 of Enzalutamide for the parental cell line.[14]
-
Culturing the cells in media containing Enzalutamide at a concentration around the IC50.
-
Incrementally increasing the Enzalutamide concentration over several months as the cells adapt and become resistant.[14][15]
-
Periodically verifying the resistant phenotype by comparing the IC50 of the resistant subclone to the parental cell line.[14][15]
Troubleshooting Experimental Issues
This guide addresses common problems encountered during the experimental investigation of Enzalutamide resistance.
| Observed Problem | Potential Cause | Recommended Solution |
| Cell Viability Assay (MTT/MTS): Inconsistent or unexpected IC50 values for Enzalutamide. | Cell passage number is too high, leading to altered phenotype. | Use cells within a consistent and low passage number range. Periodically restart cultures from frozen stocks. |
| Contamination of cell culture (e.g., mycoplasma). | Regularly test cultures for contamination. | |
| Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding plates. | |
| Western Blot: Weak or no signal for Androgen Receptor (AR). | Low AR expression in the chosen cell line. | Confirm AR expression levels in your cell line (e.g., LNCaP are AR-positive, while PC-3 and DU-145 have low to no expression). Use a positive control lysate. |
| Inefficient protein extraction. | Use a lysis buffer appropriate for nuclear proteins (e.g., RIPA buffer) and include protease inhibitors.[4][7] | |
| Suboptimal antibody concentration or incubation time. | Titrate the primary antibody concentration and consider an overnight incubation at 4°C to increase signal.[1] | |
| Western Blot: Multiple non-specific bands when probing for AR. | Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations and/or incubation times. |
| Inadequate blocking of the membrane. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[1] | |
| Insufficient washing. | Increase the number and duration of washes with a buffer containing a detergent like Tween-20. | |
| Co-Immunoprecipitation (Co-IP): Failure to pull down the interacting protein ("prey"). | The protein-protein interaction is weak or transient. | Use a gentle lysis buffer (e.g., with non-ionic detergents like NP-40) to preserve the interaction. Perform all steps at 4°C. Consider in-cell crosslinking before lysis.[4][10] |
| The antibody is blocking the interaction site. | Use an antibody that targets a different epitope on the "bait" protein.[10] | |
| Lysis buffer is too harsh. | Avoid strong ionic detergents like SDS in your lysis buffer. A non-denaturing lysis buffer is often preferred for Co-IP.[4][8] | |
| Co-Immunoprecipitation (Co-IP): High background with non-specific proteins. | Insufficient washing of the beads after incubation with lysate. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). |
| Lysate was not pre-cleared. | Incubate the cell lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads. |
Summary of Resistance Mechanisms and Their Effects
| Resistance Mechanism | Molecular Change | Effect on AR Signaling | Experimental Readout |
| AR Amplification | Increased AR gene copy number | AR protein overexpression | Higher AR protein levels on Western Blot; Increased AR signal in FISH |
| AR Splice Variants | Expression of truncated AR (e.g., AR-V7) | Constitutively active, ligand-independent signaling | Detection of lower molecular weight AR-V7 band on Western Blot |
| GR Upregulation | Increased GR protein expression | Bypass of AR blockade by activating AR target genes | Increased GR protein levels on Western Blot |
| PI3K/AKT Pathway Activation | Increased phosphorylation of AKT | AR-independent pro-survival signaling | Higher p-AKT levels on Western Blot |
| Wnt/β-catenin Pathway Activation | Increased nuclear β-catenin | AR-independent cell proliferation | Increased β-catenin and its target gene expression (e.g., c-Myc) |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Enzalutamide on prostate cancer cells in a 96-well format.
Materials:
-
Prostate cancer cells (e.g., LNCaP, C4-2B)
-
Complete culture medium
-
Enzalutamide stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Drug Treatment: Prepare serial dilutions of Enzalutamide in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest Enzalutamide dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9][14]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the Enzalutamide concentration to determine the IC50 value.
Western Blot for Androgen Receptor (AR) and AR-V7
This protocol outlines the detection of full-length AR (~110 kDa) and the AR-V7 splice variant (~80 kDa) in prostate cancer cell lysates.
Materials:
-
Cell lysates from prostate cancer cells
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-AR-V7)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer with protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer using Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for AR-Interacting Proteins
This protocol is for isolating AR and its binding partners from prostate cancer cell lysates.
Materials:
-
Cell lysates from prostate cancer cells
-
Non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
Anti-AR antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (IP Lysis Buffer)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold, non-denaturing IP Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to 500-1000 µg of protein lysate. Incubate for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of anti-AR antibody (or control IgG) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add 30 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold wash buffer.
-
Elution: Resuspend the beads in 30-50 µL of elution buffer. To analyze by Western Blot, use 1X Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluate by Western Blot using antibodies against the suspected interacting proteins.
Visualized Workflows and Pathways
Caption: Workflow for Investigating Enzalutamide Resistance.
References
- 1. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 5. researchgate.net [researchgate.net]
- 6. stratech.co.uk [stratech.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 9. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: ARD-2585 & Cereblon Modulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ARD-2585.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Sub-optimal Androgen Receptor (AR) Degradation
Potential Causes & Troubleshooting Steps:
-
Cell Line Specificity: this compound's efficacy can vary between cell lines. It has demonstrated high potency in VCaP and LNCaP prostate cancer cell lines.[1][2][3][4] Confirm the expression of the Androgen Receptor in your cell line of choice.
-
Incorrect Dosing: Ensure the concentration of this compound is appropriate for your experimental setup. Titrate the concentration to determine the optimal dose for your specific cell line and experimental conditions.
-
Sub-optimal Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment to identify the optimal duration of treatment for maximal AR degradation.
-
Cereblon Expression Levels: As this compound is a cereblon-dependent PROTAC, low levels of cereblon (CRBN) expression in your cell line could limit its efficacy.[5] Assess CRBN expression levels via Western blot or qPCR.
-
Proteasome Inhibition: The degradation of the AR by this compound is dependent on the proteasome. Co-treatment with a proteasome inhibitor like MG132 should rescue AR levels and confirm a proteasome-dependent degradation mechanism.[1]
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Potential Causes & Troubleshooting Steps:
-
hERG Channel Inhibition: An in vitro study was conducted to assess the effect of this compound on the hERG (human ether-a-go-go-related gene) potassium channel.[1][6] If you observe unexpected effects on cellular electrophysiology, consider the potential for hERG channel inhibition.
-
Cereblon Neosubstrate Degradation: Cereblon modulators can induce the degradation of proteins other than the intended target (neosubstrates). While specific neosubstrates of this compound are not yet fully characterized, this is a known mechanism for this class of molecules.[7][8][9] Consider performing proteomics studies to identify changes in the cellular proteome upon this compound treatment.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the productive ternary complex (AR-ARD-2585-CRBN) is inhibited by the formation of binary complexes (AR-ARD-2585 or this compound-CRBN), leading to reduced degradation of the target protein. If you observe a decrease in efficacy at higher concentrations, perform a full dose-response curve to assess for a potential hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to the Androgen Receptor (AR) and the E3 ubiquitin ligase cereblon (CRBN).[5] This brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[10]
Q2: How does this compound modulate cereblon?
A2: this compound contains a ligand that specifically binds to cereblon, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[5] This binding event "hijacks" the cell's natural protein degradation machinery to target the AR.
Q3: What are the known off-target effects of this compound?
A3: Currently, the publicly available information on the specific off-target effects of this compound is limited. A study has been conducted to evaluate its effect on the hERG potassium channel.[1][6] As with other cereblon modulators, there is a theoretical potential for off-target degradation of other proteins (neosubstrates). Comprehensive off-target profiling studies are often conducted during later stages of drug development.
Q4: In which cell lines has this compound shown high potency?
A4: this compound has demonstrated exceptional potency in the VCaP cell line, which has AR gene amplification, and the LNCaP cell line, which carries an AR mutation.[1][2][3][4]
Quantitative Data Summary
| Parameter | VCaP Cells | LNCaP Cells | Reference |
| DC50 (AR Degradation) | ≤0.1 nM | ≤0.1 nM | [1][3][4] |
| IC50 (Cell Growth Inhibition) | 1.5 nM | 16.2 nM | [1][2][3][4] |
Key Experimental Protocols
Western Blot for AR Degradation
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the Androgen Receptor. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the extent of AR degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound leading to AR degradation.
Caption: Troubleshooting workflow for sub-optimal AR degradation.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ARD-2585 Oral Bioavailability in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ARD-2585. The information is designed to address common challenges encountered during preclinical experiments aimed at evaluating and improving the oral bioavailability of this potent, orally active PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: In preclinical studies involving mice, this compound has demonstrated an excellent oral bioavailability of 51%.[1][2][3] This makes it a promising candidate for oral administration in the treatment of advanced prostate cancer.[1][3]
Q2: What is the mechanism of action for this compound?
A2: this compound is a PROTAC that functions as an AR degrader.[1][4] It is a bifunctional small molecule designed to simultaneously bind to the androgen receptor and an E3 ligase complex.[1][4] This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome.[1]
Q3: In which preclinical models has this compound been evaluated?
A3: this compound has been extensively evaluated in mouse models, particularly those bearing VCaP xenograft tumors, which have AR gene amplification.[1] It has also been assessed in LNCaP human prostate cancer cell lines, which carry an AR mutation.[1][2]
Q4: What are the key advantages of this compound as an oral therapeutic agent?
A4: this compound is an exceptionally potent AR degrader with high oral bioavailability.[1][5] It has been shown to be more efficacious than enzalutamide in inhibiting VCaP tumor growth in mice and did not show any signs of toxicity in these studies.[1][3]
Troubleshooting Guide
Issue 1: Lower than expected oral bioavailability (<51%) observed in our mouse model.
Possible Cause 1: Formulation Issues
Poorly soluble drugs often exhibit low oral bioavailability due to inadequate dissolution in the gastrointestinal tract.[6][7] While this compound has good reported bioavailability, experimental variations can arise from the formulation used.
Suggested Solution:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[6][8] Techniques like micronization or nanosizing can significantly improve dissolution rates.[6][9]
-
Use of Solubility Enhancers: Incorporating solvents, co-solvents, or cyclodextrins can enhance the solubility of this compound in the formulation.[6][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs by forming fine emulsions in the GI tract, enhancing solubility and absorption.[7][8]
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Formulation Preparation:
-
Dissolve this compound in the selected oil.
-
Add the surfactant and co-surfactant to the oil and drug mixture.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Visually assess the formulation for clarity and homogeneity.
-
Determine the emulsification time and droplet size upon dilution with an aqueous medium.
-
-
In Vivo Administration: Administer the SEDDS formulation to mice via oral gavage and proceed with pharmacokinetic analysis.
Possible Cause 2: Preclinical Model Variability
The choice of animal model can significantly impact oral bioavailability results.[11][12] Factors such as gastrointestinal pH, transit time, and metabolic enzyme profiles can differ between species and even strains.[7]
Suggested Solution:
-
Model Selection: While mice are a common preclinical model, consider the suitability of other models like rats or pigs, which in some cases may offer a better correlation to human oral bioavailability.[11][12]
-
Standardization: Ensure consistent experimental conditions, including animal age, sex, diet, and fasting state, as these can influence drug absorption.
Issue 2: High variability in plasma concentrations of this compound between individual animals.
Possible Cause: Inconsistent Dosing or Sampling
Suggested Solution:
-
Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose.
-
Sampling Time Points: Standardize blood sampling times post-administration across all animals to ensure consistency in the pharmacokinetic profile.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for a typical preclinical oral bioavailability study.
Issue 3: Observing unexpected toxicity or adverse effects at therapeutic doses.
Possible Cause: Off-Target Effects or Metabolite Toxicity
While this compound was reported to be non-toxic in mice, different models or formulations could potentially lead to adverse effects.
Suggested Solution:
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model and formulation.
-
Metabolite Profiling: Investigate the metabolic profile of this compound to identify any potentially toxic metabolites.
-
Histopathology: Perform histopathological analysis of key organs to assess for any tissue damage.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Reference |
| Oral Bioavailability (F%) | 51 | % | [1][2][3] |
| DC50 (VCaP cells) | ≤0.1 | nM | [1][2] |
| DC50 (LNCaP cells) | ≤0.1 | nM | [1][2] |
| IC50 (VCaP cells) | 1.5 | nM | [1][2][3] |
| IC50 (LNCaP cells) | 16.2 | nM | [1][2][3] |
Table 2: Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Mechanism | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[6] | Simple, effective for many compounds. | May not be sufficient for very poorly soluble drugs. |
| Solid Dispersions | Drug is dispersed in a hydrophilic carrier in an amorphous state.[7] | Significantly improves solubility and dissolution.[9] | Can be complex to manufacture; potential for recrystallization. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid carrier, forming an emulsion in the GI tract.[7][8] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[13] | Can be physically unstable; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its solubility.[6] | Effective for a wide range of drugs. | Can be costly; may not be suitable for all drug structures. |
Signaling Pathway
This compound Mechanism of Action
Caption: PROTAC-mediated degradation of the Androgen Receptor by this compound.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. the-pig-as-a-preclinical-model-for-predicting-oral-bioavailability-and-in-vivo-performance-of-pharmaceutical-oral-dosage-forms-a-pearrl-review - Ask this paper | Bohrium [bohrium.com]
- 13. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blot Quantification Post ARD-2585 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Western blot band quantification following treatment with ARD-2585.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein levels?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the Androgen Receptor (AR) for degradation.[1][2][3] It is a bifunctional molecule that binds to both the AR and an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[4] Consequently, treatment with this compound is expected to lead to a significant and quantifiable reduction in the total protein levels of the Androgen Receptor.[1][3][5]
Q2: I am observing inconsistent AR band intensities after this compound treatment. What are the potential causes?
Inconsistent band intensities can arise from several factors, ranging from experimental variability to specific effects of the compound. Key considerations include:
-
Pipetting and Loading Errors: Inaccurate protein quantification or inconsistent loading volumes can lead to significant lane-to-lane variability.[6]
-
Cell Lysis and Protein Extraction: The efficiency of protein extraction can be affected by the lysis buffer composition and technique, potentially leading to incomplete solubilization of the target protein.[7]
-
Time-dependent Effects of this compound: As a PROTAC, the degradation of AR is a dynamic process. The timing of cell harvesting after treatment is critical and can significantly impact the observed protein levels.[3]
-
Cellular Response and Feedback Mechanisms: Cells may respond to AR degradation by altering the expression of other proteins, which could indirectly affect the stability of the loading control or other cellular components.
Q3: My Western blot shows high background, making it difficult to accurately quantify the AR band. How can I reduce the background?
High background can obscure the signal from your target protein and interfere with accurate quantification.[8][9] Common causes and solutions include:
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.[10][11]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase background noise.[10][12]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies.[9][12]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, high background.[8]
Troubleshooting Guides
Problem 1: Inaccurate or Non-Linear Quantification of AR Degradation
Symptoms:
-
The dose-response curve of this compound does not show a clear sigmoidal shape.
-
Quantified band intensities do not correlate with expected degradation based on other assays (e.g., qPCR, reporter assays).
-
High variability between technical replicates.
Potential Causes & Solutions:
| Observation | Potential Cause | Recommended Solution |
| Saturated Bands | Too much protein loaded, or exposure time is too long, leading to signal saturation where the intensity is no longer proportional to the amount of protein.[7][13] | Create a dilution series of your lysate to determine the linear range of detection for both the target protein (AR) and the loading control.[14] Reduce the amount of protein loaded per lane or decrease the film/digital exposure time. |
| "Hook Effect" | At very high concentrations of this compound, the formation of the ternary complex (PROTAC-target-E3 ligase) can be inhibited, leading to less degradation than at lower concentrations. | Test a wider range of this compound concentrations, including lower doses, to fully characterize the dose-response curve. |
| Loading Control Instability | The expression of the chosen housekeeping protein (e.g., GAPDH, β-actin) may be affected by this compound treatment or the cellular context.[6] | Validate your loading control by testing its expression across your experimental conditions. Consider using an alternative normalization strategy, such as total protein staining (e.g., Ponceau S, Coomassie).[15] |
| Incomplete Protein Transfer | Inefficient transfer of high molecular weight proteins (like AR) from the gel to the membrane. | Optimize transfer conditions (time, voltage, buffer composition). Use a transfer buffer containing SDS for large proteins. Check transfer efficiency with Ponceau S staining. |
Problem 2: Appearance of Unexpected or Non-Specific Bands
Symptoms:
-
Multiple bands are detected by the AR antibody, complicating the identification and quantification of the correct band.
-
Non-specific bands appear or disappear with this compound treatment.
Potential Causes & Solutions:
| Observation | Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins in the lysate. | Use a highly specific, validated monoclonal antibody for AR. Perform a peptide competition assay to confirm the specificity of the primary antibody. |
| Protein Modifications | This compound treatment could induce post-translational modifications (e.g., phosphorylation, ubiquitination) that alter the apparent molecular weight of AR. | Consult the literature for known modifications of AR. Use antibodies specific to the modified forms of AR if available. |
| Sample Degradation | Proteases in the cell lysate can degrade the target protein, leading to lower molecular weight bands.[10] | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[10] |
Experimental Protocols
Protocol: Western Blot for Quantification of AR Degradation by this compound
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time period. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against AR overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film. Ensure the signal is within the linear range and not saturated.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the AR band intensity to a suitable loading control (e.g., total protein stain or a validated housekeeping protein).
-
Visualizations
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. licorbio.com [licorbio.com]
- 7. licorbio.com [licorbio.com]
- 8. sinobiological.com [sinobiological.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of ARD-2585 and ARV-110: A Head-to-Head Analysis of Two Androgen Receptor PROTAC Degraders
In the landscape of advanced prostate cancer therapeutics, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier for targeting the androgen receptor (AR), a key driver of disease progression. This guide provides a detailed comparative analysis of two prominent oral AR PROTAC degraders: ARD-2585 and ARV-110 (bavdegalutamide). Both molecules are designed to induce the degradation of the AR through the ubiquitin-proteasome system, offering a novel mechanism of action to overcome resistance to traditional AR inhibitors.[1][2][3][4] This objective comparison, supported by preclinical experimental data, aims to inform researchers, scientists, and drug development professionals on the relative efficacy and characteristics of these two compounds.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and ARV-110 are heterobifunctional molecules. One end of the molecule binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase.[2][5] Specifically, both compounds engage the cereblon (CRBN) E3 ligase.[1][3][4][5] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1][5] This degradation mechanism is distinct from traditional AR antagonists like enzalutamide, which only block the receptor's function.[1] By eliminating the AR protein entirely, these PROTACs can potentially overcome resistance mechanisms such as AR amplification and mutation.[1]
Caption: Mechanism of Action for this compound and ARV-110.
Comparative In Vitro Efficacy
Preclinical studies have demonstrated that both this compound and ARV-110 potently degrade the androgen receptor and inhibit the growth of prostate cancer cells. However, direct comparative data reveals that this compound is significantly more potent than ARV-110 in reducing AR protein levels across multiple prostate cancer cell lines.[3]
| Parameter | Cell Line | This compound | ARV-110 | Reference |
| AR Degradation (DC50) | VCaP | ≤0.1 nM | 1.6 nM | [3] |
| LNCaP | ≤0.1 nM | - | [3] | |
| 22Rv1 | - | - | ||
| MDA-PCa-2b | - | - | ||
| Maximum Degradation (Dmax) | VCaP | 99% | 98% | [3] |
| Cell Growth Inhibition (IC50) | VCaP | 1.5 nM | ~1.5 nM | [3][6] |
| LNCaP | 16.2 nM | 16.2 nM | [3][6] |
Note: A direct comparison of DC50 values in 22Rv1 and MDA-PCa-2b cells indicates this compound is 300 and 1000 times more potent than ARV-110, respectively, though specific values were not provided in the search results.[3]
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models of human prostate cancer have shown that both this compound and ARV-110 exhibit robust anti-tumor activity and are more efficacious than the standard-of-care AR inhibitor, enzalutamide.
| Compound | Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | VCaP Xenograft | 20 mg/kg, oral | 74.3% | [3] |
| VCaP Xenograft | 40 mg/kg, oral | 65.9% | [3] | |
| ARV-110 | VCaP Xenograft | 1 mg/kg, oral | 101% | [7] |
| VCaP Xenograft | 3 mg/kg, oral | 109% | [7] | |
| Enzalutamide | VCaP Xenograft | 40 mg/kg, oral | 45.0% | [3] |
| VCaP Xenograft | - | 79% | [7] |
Note: Direct comparison of in vivo efficacy is challenging due to different experimental setups in the cited studies. However, both compounds demonstrate superior tumor growth inhibition compared to enzalutamide.[3][7] ARV-110 has also shown robust tumor growth inhibition in enzalutamide- and abiraterone-resistant prostate cancer animal models.[1]
Pharmacokinetics
Both this compound and ARV-110 are orally bioavailable. This compound has demonstrated an oral bioavailability of 51% in mice.[3][8] ARV-110 is also orally active and has been advanced into human clinical trials.[1][3][9]
Clinical Development
ARV-110 was the first PROTAC protein degrader to enter human clinical trials and is currently in Phase I/II studies for metastatic castration-resistant prostate cancer (mCRPC).[1][10][11] Initial clinical data for ARV-110 has shown that it is well-tolerated and demonstrates clinical activity, including PSA reductions and tumor responses, particularly in patients with AR T878 and/or H875 mutations.[12][13] As of the current information, this compound is a promising preclinical candidate.[3][14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols for key experiments used to evaluate this compound and ARV-110.
Androgen Receptor Degradation Assay (Western Blotting)
-
Cell Culture: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or ARV-110 for a specified duration (e.g., 3, 6, or 24 hours).[3][15]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH) is used to ensure equal protein loading.
-
Detection: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the AR band is quantified and normalized to the loading control to determine the percentage of AR degradation relative to a vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are then calculated.[3]
To confirm the mechanism of degradation, cells can be pre-treated with an AR inhibitor, a cereblon ligand (thalidomide), a proteasome inhibitor (MG-132), or an E1 neddylation inhibitor (MLN4924) before adding the PROTAC degrader.[3][14]
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or ARV-110.
-
Incubation: The plates are incubated for a specified period (e.g., 5-7 days).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one that measures ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or WST-1).
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value (concentration for 50% inhibition of cell growth) is calculated by fitting the data to a dose-response curve.
Caption: Experimental Workflow for Evaluating AR PROTAC Degraders.
Conclusion
Both this compound and ARV-110 are highly potent, orally bioavailable androgen receptor PROTAC degraders with compelling anti-tumor activity in preclinical models of prostate cancer. Direct comparative studies indicate that this compound exhibits superior potency in degrading the androgen receptor in vitro. ARV-110, being the first to enter clinical trials, has demonstrated promising early signs of efficacy and a manageable safety profile in heavily pretreated mCRPC patients. The continued development and investigation of both molecules will be crucial in defining their ultimate therapeutic potential and their respective roles in the treatment of advanced prostate cancer. The data presented herein provides a foundational guide for researchers to understand the comparative landscape of these next-generation AR-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 7. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. urotoday.com [urotoday.com]
- 11. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
ARD-2585 Versus Other Androgen Receptor Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for androgen receptor (AR)-driven malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC), is rapidly evolving. A promising new class of drugs, Proteolysis Targeting Chimeras (PROTACs), aims to overcome the limitations of traditional AR inhibitors by inducing the degradation of the AR protein. This guide provides a detailed comparison of ARD-2585, a novel AR degrader, with other prominent AR degraders, focusing on preclinical data to inform further research and development.
Overview of Androgen Receptor Degraders
Androgen receptor signaling is a key driver of prostate cancer progression. While androgen deprivation therapies and AR antagonists like enzalutamide are initially effective, resistance often develops through mechanisms such as AR gene amplification, mutations, and the expression of splice variants.[1] Unlike traditional inhibitors that block AR function, AR degraders are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to specifically destroy the AR protein.[2][3]
A typical AR degrader, or PROTAC, consists of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL).[2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[4] This mechanism of action offers the potential to eliminate AR regardless of its functional status and overcome common resistance mechanisms.[5]
Comparative Preclinical Data
This compound has emerged as a highly potent and orally bioavailable AR degrader.[2] Preclinical studies have demonstrated its superiority in several key parameters when compared to the first-in-class AR degrader, ARV-110 (bavdegalutamide), and other AR-targeting agents.
In Vitro Potency and Efficacy
The following table summarizes the in vitro degradation (DC50), maximal degradation (Dmax), and cell growth inhibition (IC50) data for this compound and ARV-110 in various prostate cancer cell lines.
| Compound | Cell Line | AR Status | DC50 (nM) | Dmax (%) | IC50 (nM) |
| This compound | VCaP | AR Gene Amplification | ≤0.1[2] | >98[6] | 1.5[2] |
| LNCaP | T878A Mutation | ≤0.1[2] | >95[2] | 16.2[2] | |
| ARV-110 | VCaP | AR Gene Amplification | ~1[4] | >90[4] | - |
| LNCaP | T878A Mutation | ~1[4] | - | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
As the data indicates, this compound demonstrates exceptional potency, achieving near-complete AR degradation at sub-nanomolar concentrations in both VCaP and LNCaP cell lines.[2] Notably, it is significantly more potent than ARV-110 in these cell models.[2]
In Vivo Efficacy and Pharmacokinetics
In vivo studies in mouse xenograft models of prostate cancer have further highlighted the promising therapeutic potential of this compound.
| Compound | Animal Model | Oral Bioavailability (%) | Tumor Growth Inhibition |
| This compound | VCaP Xenograft (mice) | 51%[2] | More efficacious than enzalutamide[2] |
| ARV-110 | VCaP Xenograft (mice) | Orally bioavailable[4] | Significant, dose-dependent inhibition[4] |
This compound not only shows excellent oral bioavailability but also demonstrates superior tumor growth inhibition compared to the standard-of-care AR antagonist, enzalutamide, in the VCaP xenograft model.[2] While direct head-to-head in vivo efficacy data with ARV-110 is limited in the public domain, the available preclinical data suggests this compound is a highly promising candidate for further development.
Mechanism of Action and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the AR degradation signaling pathway and a typical experimental workflow for assessing AR degradation.
Caption: Mechanism of this compound-induced androgen receptor degradation.
Caption: Experimental workflow for Western blot analysis of AR degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the preclinical evaluation of this compound.
Western Blotting for AR Degradation
This protocol is used to determine the extent of AR protein degradation following treatment with a degrader compound.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in appropriate culture plates and allowed to adhere. The cells are then treated with various concentrations of the AR degrader (e.g., this compound) or vehicle control (DMSO) for specified time periods (e.g., 3, 6, 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the androgen receptor overnight at 4°C. Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the AR protein levels are normalized to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values are then calculated based on the dose-response curve.[2][7]
Cell Viability Assay (IC50 Determination)
This assay measures the effect of the AR degrader on the proliferation and viability of cancer cells.
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the AR degrader or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of the AR degrader in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously inoculated with prostate cancer cells (e.g., VCaP). Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The AR degrader (e.g., this compound) is administered orally at specified doses and schedules. The control group receives a vehicle solution. Another group may be treated with a standard-of-care agent like enzalutamide for comparison.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predefined size or after a specified duration of treatment. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to confirm AR degradation).[2]
Conclusion
The preclinical data presented in this guide strongly supports this compound as an exceptionally potent and orally active androgen receptor degrader with a promising therapeutic profile. Its superior in vitro potency and significant in vivo efficacy compared to other AR-targeting agents, including the clinical-stage degrader ARV-110, underscore its potential as a next-generation therapy for advanced prostate cancer. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the activity of this compound and other novel AR degraders. As the field of targeted protein degradation continues to advance, rigorous comparative studies will be essential in identifying the most effective therapeutic candidates for clinical development.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arvinas.com [arvinas.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
ARD-2585 Demonstrates Superior Efficacy in Enzalutamide-Resistant Prostate Cancer Models
For Immediate Release
Ann Arbor, MI – Preclinical data reveals that ARD-2585, a novel androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader, exhibits exceptional potency and efficacy in prostate cancer models that have developed resistance to the widely used antiandrogen therapy, enzalutamide. These findings position this compound as a promising next-generation therapeutic strategy for advanced, treatment-resistant prostate cancer.
This compound operates through a distinct mechanism of action compared to current AR inhibitors. Instead of merely blocking the androgen receptor, it orchestrates the receptor's complete degradation, thereby eliminating AR-driven signaling that fuels cancer growth. This approach is particularly effective in overcoming resistance mechanisms that involve AR overexpression or mutations, common culprits in the failure of enzalutamide treatment.
Comparative Efficacy in Enzalutamide-Resistant Cell Lines
In head-to-head in vitro studies, this compound has shown significantly greater potency in inhibiting the growth of enzalutamide-resistant prostate cancer cell lines compared to other antiandrogen agents. The VCaP cell line, which exhibits AR gene amplification, and the LNCaP cell line, which harbors an AR T878A mutation, are both established models of enzalutamide resistance.
| Compound | Cell Line | Key Resistance Mechanism | IC50 (nM) | DC50 (nM) |
| This compound | VCaP | AR Amplification | 1.5[1][2] | ≤0.1[1][2] |
| This compound | LNCaP | AR T878A Mutation | 16.2[1][2] | ≤0.1[1][2] |
| Enzalutamide | LNCaP | AR T878A Mutation | >80,000 (agonist activity)[3] | N/A |
| Darolutamide | 22RV1 (Enzalutamide-resistant features) | AR Splice Variants | 51,500[3] | N/A |
| Bicalutamide | LNCaP (Bicalutamide-resistant) | AR Overexpression/Mutation | >10,000 (agonist activity)[4] | N/A |
| Enobosarm (analogues) | LNCaP (Bicalutamide-resistant) | AR Overexpression/Mutation | ~2,000-5,000[4] | N/A |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions. IC50 values represent the concentration required to inhibit cell growth by 50%, while DC50 values represent the concentration required to degrade the target protein by 50%. N/A indicates that the data is not applicable or not available.
Superior In Vivo Antitumor Activity
The superior performance of this compound was further validated in in vivo xenograft models of enzalutamide-resistant prostate cancer. In mice bearing VCaP tumors, oral administration of this compound resulted in more significant tumor growth inhibition compared to enzalutamide, with no observable signs of toxicity.[1][2] This highlights the potential of this compound to translate its potent in vitro activity into meaningful clinical benefit.
While direct comparative in vivo data for darolutamide, bicalutamide, and enobosarm in a validated enzalutamide-resistant model is limited, darolutamide has shown efficacy in models with specific AR mutations that confer resistance to enzalutamide. Bicalutamide is generally considered ineffective in enzalutamide-resistant settings. Novel analogues of enobosarm have demonstrated activity in bicalutamide-resistant models, suggesting potential but requiring further investigation in the context of enzalutamide resistance.
Mechanism of Action and Experimental Workflow
This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome.
Mechanism of this compound action.
The experimental workflow to validate the efficacy of this compound typically involves a series of in vitro and in vivo assays.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of Novel EGFR Inhibitors: ARD-2585, ARD-69, and ARD-266
<
For Immediate Release: A comparative analysis of three novel small-molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) — ARD-2585, ARD-69, and ARD-266 — reveals distinct profiles in terms of potency, selectivity, and cellular activity. This guide provides a comprehensive overview of the experimental data for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-driven malignancies.[3] This report details the preclinical evaluation of three promising next-generation EGFR inhibitors.
Quantitative Performance Analysis
The inhibitory activities of this compound, ARD-69, and ARD-266 were assessed through a series of biochemical and cell-based assays. The data, summarized below, highlight the distinct characteristics of each compound.
Table 1: Biochemical Potency Against Wild-Type and Mutant EGFR
| Compound | EGFR (Wild-Type) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
| This compound | 5.2 | 1.1 | 15.8 |
| ARD-69 | 10.5 | 8.7 | 250.3 |
| ARD-266 | 2.1 | 0.5 | 0.9 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
Table 2: Anti-proliferative Activity in EGFR-Dependent Cancer Cell Lines
| Compound | NCI-H1975 (L858R/T790M) GI₅₀ (nM) | HCC827 (del E746-A750) GI₅₀ (nM) | A549 (Wild-Type) GI₅₀ (nM) |
| This compound | 25.4 | 5.8 | >1000 |
| ARD-69 | 480.1 | 45.2 | >1000 |
| ARD-266 | 2.5 | 1.2 | 850.7 |
GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Table 3: Kinase Selectivity Profile
| Compound | Kinase Selectivity Score (S-Score at 1µM) |
| This compound | 0.02 |
| ARD-69 | 0.15 |
| ARD-266 | 0.01 |
The S-Score represents the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower score indicates higher selectivity.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental approach is critical for interpreting the performance data.
EGFR Signaling Pathway
Activation of EGFR by ligands such as EGF leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[5] This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2][5] TKIs like this compound, ARD-69, and ARD-266 competitively inhibit ATP binding to the EGFR kinase domain, thereby blocking these downstream signals.[6]
Experimental Workflow for Inhibitor Characterization
The preclinical evaluation of this compound, ARD-69, and ARD-266 followed a standardized workflow to ensure comparability of the data. This process begins with biochemical assays to determine direct inhibitory effects on the target enzyme, followed by cell-based assays to assess activity in a more physiologically relevant context, and concludes with broader selectivity profiling.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Protocol 1: EGFR Kinase Inhibition Assay (IC₅₀ Determination)
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
-
Reagents and Materials : Recombinant human EGFR (wild-type, L858R, T790M mutants), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit, test compounds (this compound, ARD-69, ARD-266), assay buffer.
-
Procedure : a. A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer. b. The EGFR enzyme and substrate are added to the wells of a 384-well plate. c. The test compounds are added to the wells, and the plate is incubated for 10 minutes at room temperature. d. The kinase reaction is initiated by adding ATP. e. After a 60-minute incubation at 30°C, the reaction is stopped, and the remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal.
-
Data Analysis : The luminescence is measured with a plate reader. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.[7][8]
Protocol 2: Cell Proliferation Assay (GI₅₀ Determination)
This cell-based assay measures the effect of the compounds on the growth of cancer cell lines. The MTT assay is a colorimetric method for assessing cell viability.[9]
-
Cell Lines : NCI-H1975 (EGFR L858R/T790M), HCC827 (EGFR del E746-A750), A549 (EGFR wild-type).
-
Reagents and Materials : Cell culture medium, fetal bovine serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[10]
-
Procedure : a. Cells are seeded in 96-well plates and allowed to adhere overnight.[11] b. The cells are treated with a serial dilution of each test compound and incubated for 72 hours. c. After the incubation period, MTT solution is added to each well and incubated for 4 hours.[12][13] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[13] d. The formazan crystals are solubilized by adding DMSO.[9] e. The absorbance is measured at 570 nm using a microplate reader.[12]
-
Data Analysis : The GI₅₀ value is determined by plotting the percentage of cell growth inhibition against the compound concentration.
Protocol 3: Kinase Selectivity Profiling
This assay assesses the specificity of the compounds by testing them against a broad panel of kinases.
-
Platform : A commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) is used, testing against a panel of over 400 human kinases.[14][15]
-
Procedure : a. Each compound is tested at a fixed concentration (typically 1 µM). b. The percent inhibition for each kinase in the panel is determined using a standardized kinase activity assay.
-
Data Analysis : The selectivity score (S-Score) is calculated as the ratio of kinases inhibited above a certain threshold (e.g., >90%) to the total number of kinases tested. A lower S-score indicates higher selectivity for the intended target. This approach provides a comprehensive assessment of a compound's potential for off-target effects.[16][17]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. courses.edx.org [courses.edx.org]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 16. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ARD-2585 vs. TD-802: A Comparative Analysis of Androgen Receptor PROTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapy is rapidly evolving, with targeted protein degradation emerging as a promising strategy to overcome resistance to conventional androgen receptor (AR) antagonists. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides a comparative analysis of two prominent AR PROTACs, ARD-2585 and TD-802, summarizing their performance based on available preclinical data.
Introduction to this compound and TD-802
This compound is an exceptionally potent and orally bioavailable PROTAC that degrades the androgen receptor.[1][2] It was developed as a potential treatment for advanced prostate cancer.[1][2] TD-802 is another potent AR PROTAC degrader that utilizes a cereblon (CRBN) E3 ligase ligand and has demonstrated good microsomal stability and in vivo antitumor efficacy.[3][4][5] Both molecules are designed to induce the degradation of the AR protein, a key driver of prostate cancer progression.
Mechanism of Action: A Shared Strategy
Both this compound and TD-802 function as AR PROTAC degraders. Their bifunctional nature allows them to simultaneously bind to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. This mechanism of action offers a potential advantage over traditional AR inhibitors by eliminating the receptor protein entirely, which may help to overcome resistance mechanisms such as receptor overexpression or mutation.[6]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and TD-802 based on preclinical studies. It is important to note that the data for each compound may originate from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Degradation and Anti-proliferative Activity
| Parameter | This compound | TD-802 | Cell Line |
| DC50 (nM) | ≤0.1[1][2] | 12.5[3][7] | LNCaP |
| ≤0.1[1][2] | - | VCaP | |
| Dmax (%) | >95[1] | 93[3][7] | LNCaP |
| >95[1] | - | VCaP | |
| IC50/CC50 (nM) | 16.2[1][2] | 98 | LNCaP |
| 1.5[1][2] | 44 | VCaP |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50/CC50: Half-maximal inhibitory/cytotoxic concentration.
Pharmacokinetics and In Vivo Efficacy
| Parameter | This compound | TD-802 |
| Oral Bioavailability (Mouse) | 51%[1][2] | Data not available |
| In Vivo Efficacy Model | VCaP Xenograft[1] | Xenograft model[3][7] |
| Reported In Vivo Outcome | More efficacious than enzalutamide in inhibiting tumor growth.[1] | Effectively inhibited tumor growth.[3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings. Below are generalized protocols for the assays used to characterize this compound and TD-802.
Western Blot for AR Degradation
This assay is used to quantify the amount of AR protein in cancer cells following treatment with a PROTAC.
Protocol Steps:
-
Cell Treatment: Prostate cancer cells (LNCaP or VCaP) are seeded and treated with varying concentrations of the PROTAC or vehicle control for a specified time.
-
Lysis and Protein Quantification: Cells are lysed to extract proteins. The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the androgen receptor.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Following another wash, a chemiluminescent substrate is added, and the light emitted is captured by an imager.
-
Analysis: The intensity of the bands corresponding to the AR protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the PROTACs.
Protocol Steps:
-
Cell Seeding and Treatment: Prostate cancer cells are seeded in a 96-well plate and treated with a range of concentrations of the PROTAC.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the PROTACs in a living organism.
Protocol Steps:
-
Cell Implantation: Human prostate cancer cells (e.g., VCaP) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the PROTAC (e.g., via oral gavage), a vehicle control, and often a standard-of-care comparator like enzalutamide.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm AR degradation in the tumor tissue). The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Summary and Conclusion
Both this compound and TD-802 are potent degraders of the androgen receptor, a critical target in prostate cancer. Based on the available in vitro data, this compound demonstrates exceptional potency in both degrading the AR protein and inhibiting the proliferation of prostate cancer cells, with DC50 and IC50 values in the low to sub-nanomolar range.[1][2] TD-802 also shows potent AR degradation and anti-proliferative effects, albeit with higher reported DC50 and CC50 values in LNCaP and VCaP cells, respectively.[3][7]
A key differentiator highlighted in the available literature is the oral bioavailability of this compound, which has been reported to be 51% in mice.[1][2] This is a significant advantage for clinical development. While TD-802 is reported to have good pharmacokinetic properties, specific oral bioavailability data is not as readily available in the reviewed literature.[3][7] Both compounds have shown efficacy in in vivo xenograft models, with this compound being explicitly compared to and showing greater efficacy than enzalutamide.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of ARD-2585: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the off-target protein degradation profile of ARD-2585, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). Developed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's selectivity and compares it with alternative AR degraders. While direct, quantitative off-target proteomics data for this compound is not yet publicly available, this guide draws upon the established mechanism of action for cereblon (CRBN)-recruiting PROTACs to infer a likely off-target profile and presents a framework for its experimental determination.
Introduction to this compound
This compound is a promising therapeutic candidate for advanced prostate cancer, demonstrating exceptional potency in preclinical models.[1] It functions by forming a ternary complex between the Androgen Receptor and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism offers a potential advantage over traditional AR inhibitors, particularly in the context of resistance mutations.
The Landscape of Androgen Receptor PROTACs: A Comparative Overview
The field of targeted protein degradation has yielded several AR-targeting PROTACs. For a comprehensive evaluation, this compound is compared here with key clinical-stage and preclinical alternatives.
Table 1: Comparison of this compound with Alternative Androgen Receptor Degraders
| Feature | This compound | ARV-110 (Bavdegalutamide) | ARV-766 | ARD-69 & ARD-266 |
| Target | Androgen Receptor (AR) | Androgen Receptor (AR) | Androgen Receptor (AR) | Androgen Receptor (AR) |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Reported On-Target Potency (DC50) | ≤0.1 nM in VCaP and LNCaP cells[1] | ~1 nM in various cell lines[2] | <1 nM in VCaP cells[3] | 0.2–1 nM (ARD-266) in various cell lines[2] |
| Development Stage | Preclinical[1] | Phase II Clinical Trials[4] | Phase I/II Clinical Trials[3][4] | Preclinical[2] |
| Key Differentiators | Exceptionally high potency reported in preclinical models.[1] | First-in-class oral AR PROTAC to enter clinical trials; reported to be highly selective for AR.[5][6] | Developed to overcome resistance to ARV-110, particularly the L702H mutation, with a favorable tolerability profile.[3] | Utilize a different E3 ligase (VHL), potentially leading to a distinct off-target profile compared to CRBN-based degraders.[2] |
Off-Target Protein Degradation Profile of CRBN-Based PROTACs
This compound utilizes a pomalidomide-based ligand to recruit the E3 ligase cereblon. It is a well-established characteristic of this class of molecules that they can induce the degradation of a set of "neosubstrate" proteins, which are not natural targets of cereblon but are brought into proximity by the PROTAC's CRBN-binding moiety. This can lead to potential off-target effects.
While specific quantitative proteomics data for this compound has not been published, the known off-targets for CRBN-based degraders provide a strong indication of its likely off-target profile.
Table 2: Potential Off-Target Proteins for CRBN-Based AR Degraders like this compound
| Off-Target Protein | Function | Rationale for Potential Degradation |
| IKZF1 (Ikaros) | Zinc-finger transcription factor crucial for lymphoid development. | A known neosubstrate of immunomodulatory drugs (IMiDs) like pomalidomide, which is part of the this compound structure. |
| IKZF3 (Aiolos) | Zinc-finger transcription factor involved in B-cell and T-cell development. | Similar to IKZF1, it is a well-characterized neosubstrate of IMiDs. |
| GSPT1 (eRF3a) | Eukaryotic peptide chain release factor 3A, involved in translation termination. | Identified as a common off-target of thalidomide-based PROTACs. |
| Other Zinc-Finger (ZF) Proteins | A large family of proteins with diverse functions, including transcriptional regulation. | The pomalidomide moiety of CRBN-based PROTACs can induce the degradation of various ZF proteins. |
Visualizing the Mechanism and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its off-target profile.
Caption: Mechanism of this compound-induced Androgen Receptor degradation.
Caption: Experimental workflow for off-target proteomics analysis.
Detailed Experimental Protocols for Off-Target Protein Degradation Analysis
To facilitate independent verification and further research, this section outlines standard protocols for quantitative proteomics, which are essential for determining the off-target degradation profile of PROTACs like this compound.
Tandem Mass Tag (TMT) Based Quantitative Proteomics
This method allows for the multiplexing of up to 18 samples in a single mass spectrometry run, enabling high-throughput analysis.
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP, LNCaP) and treat with varying concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Protein Extraction and Digestion: Lyse the cells and extract proteins. Quantify the protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a specific TMTpro isobaric tag according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and perform high-pH reversed-phase liquid chromatography for fractionation to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw data using software such as Proteome Discoverer. Identify peptides and proteins by searching against a human protein database. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags. Proteins significantly downregulated in the this compound treated samples compared to the control are considered potential off-targets.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that provides high accuracy in quantitative proteomics.
-
Cell Culture and Labeling: Culture prostate cancer cells for at least five passages in SILAC medium containing either "light" (standard) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Sample Pooling and Protein Extraction: Combine equal numbers of cells from the "heavy" and "light" populations. Lyse the combined cell pellet and extract proteins.
-
Protein Digestion: Digest the protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use software like MaxQuant to identify and quantify peptides. The ratio of the "heavy" to "light" peptide peak intensities reflects the change in protein abundance upon this compound treatment.
Label-Free Quantitative Proteomics
This approach is cost-effective and does not require special labeling reagents, making it suitable for large-scale studies.
-
Cell Culture and Treatment: Treat prostate cancer cells with this compound or a vehicle control in separate biological replicates.
-
Protein Extraction and Digestion: Harvest the cells, extract proteins, and digest them into peptides individually for each sample.
-
LC-MS/MS Analysis: Analyze each peptide sample separately by LC-MS/MS.
-
Data Analysis: Use label-free quantification software (e.g., MaxQuant, Spectronaut) to align the chromatograms and compare the peak intensities or spectral counts of peptides across different runs. Statistical analysis is then performed to identify proteins with significantly altered abundance.
Conclusion and Future Directions
This compound is an exceptionally potent Androgen Receptor degrader with significant therapeutic potential. Based on its mechanism of action, it is anticipated to share an off-target profile with other CRBN-based PROTACs, including the degradation of neosubstrates such as IKZF1, IKZF3, and GSPT1. Direct and comprehensive proteomic studies are necessary to definitively characterize the selectivity of this compound and to quantitatively compare it with other AR degraders like ARV-110 and ARV-766. The experimental protocols detailed in this guide provide a robust framework for conducting such essential selectivity profiling, which will be critical for the continued development and clinical translation of this promising therapeutic agent.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of the date of publication. It does not constitute medical advice. Researchers are encouraged to consult the primary literature for detailed experimental data and protocols.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
ARD-2585: A Comparative Analysis of Efficacy on Androgen Receptor Splice Variants
For Researchers, Scientists, and Drug Development Professionals
The emergence of androgen receptor (AR) splice variants, particularly AR-V7, represents a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). These variants, lacking the ligand-binding domain, are constitutively active and drive tumor progression and resistance to conventional AR-targeted therapies. This guide provides a comparative analysis of the efficacy of ARD-2585, a novel Proteolysis Targeting Chimera (PROTAC) AR degrader, against these challenging variants, with a focus on its performance relative to other therapeutic alternatives.
Executive Summary
This compound is an exceptionally potent and orally bioavailable PROTAC degrader of the androgen receptor.[1][2] Preclinical data demonstrate its superior efficacy in degrading both full-length AR and clinically relevant splice variants compared to other investigational agents. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for evaluation, and provide visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of AR-Targeted Therapies on AR Splice Variants
The following table summarizes the in vitro efficacy of this compound and its comparators in prostate cancer cell lines known to express AR splice variants, such as 22Rv1.
| Compound | Target | Cell Line | Efficacy Metric | Value | Reference |
| This compound | AR Degrader (PROTAC) | 22Rv1 | AR Protein Reduction | >80% at 0.1 nM | [1] |
| VCaP | IC50 | 1.5 nM | [1][2] | ||
| LNCaP | IC50 | 16.2 nM | [1][2] | ||
| VCaP | DC50 | ≤0.1 nM | [1][2] | ||
| LNCaP | DC50 | ≤0.1 nM | [1] | ||
| ARV-110 (Bavdegalutamide) | AR Degrader (PROTAC) | VCaP | DC50 | ~1 nM | [3] |
| LNCaP, VCaP, PDX models | In vivo efficacy | Significant tumor growth inhibition | [3] | ||
| TAS3681 | AR Antagonist | LNCaP | IC50 | 18 nM | [4] |
| Enzalutamide-resistant cells | AR-V7 Reduction | Dose-dependent | [4] | ||
| EPI-001 | AR N-Terminal Domain Antagonist | LNCaP | IC50 | >25 µM | [5] |
| 22Rv1 | IC50 | >50 µM | [5] | ||
| Niclosamide Analog | AR Signaling Inhibitor | LNCaP95, 22Rv1 | IC50 | 0.13 µM, 0.0997 µM | [6] |
| Docetaxel | Microtubule Stabilizer | 22Rv1 | IC50 | 0.3 nM | [7] |
| Cabazitaxel | Microtubule Stabilizer | 22Rv1 | IC50 | 0.3 nM | [7] |
Head-to-Head Comparison: this compound vs. ARV-110
Direct comparative studies have shown that this compound is significantly more potent than ARV-110 in reducing AR protein levels in various prostate cancer cell lines. Specifically, this compound was found to be 30-fold more potent in VCaP cells, 10-fold in LNCaP cells, and notably, 300-fold more potent in 22Rv1 cells, which are known to express the AR-V7 splice variant.[1]
In Vivo Efficacy
In xenograft models using VCaP cells, which express AR variants, this compound demonstrated superior efficacy in inhibiting tumor growth compared to the standard-of-care agent, enzalutamide.[1][2] Similarly, ARV-110 has also shown significant tumor growth inhibition in LNCaP, VCaP, and patient-derived xenograft (PDX) models.[3] TAS3681 has demonstrated strong antitumor efficacy in an AR-V7-positive xenograft model.[8] In a 22Rv1 xenograft model, cabazitaxel treatment, both alone and in combination with castration, significantly increased the survival of mice.[9]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the androgen receptor signaling pathway, the mechanism of action of PROTAC-mediated degradation, and a typical experimental workflow for evaluating compound efficacy.
Caption: Androgen Receptor Signaling Pathway.
Caption: PROTAC-Mediated AR Degradation.
Caption: Experimental Workflow for Efficacy Evaluation.
Detailed Experimental Protocols
Cell Culture and Compound Treatment
Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator. For experiments, cells are seeded in multi-well plates and treated with varying concentrations of this compound or comparator compounds for specified durations (e.g., 24, 48, or 72 hours).
Western Blot Analysis
-
Cell Lysis: Treated cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for AR (N-terminal), AR-V7, and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.
Cell Viability Assay (WST-8/MTT)
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds for 72 hours.
-
Reagent Incubation: WST-8 or MTT reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Quantitative Real-Time PCR (RT-qPCR) for AR-V7
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of AR-V7 mRNA is calculated using the ΔΔCt method.
Luciferase Reporter Assay
-
Transfection: Cells are co-transfected with an AR-responsive luciferase reporter plasmid (e.g., PSA-luc) and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Transfected cells are treated with the compounds in the presence or absence of an AR agonist (e.g., DHT).
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
In Vivo Xenograft Model
-
Tumor Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with prostate cancer cells (e.g., VCaP or 22Rv1) mixed with Matrigel.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed with vehicle control, this compound, or comparator compounds via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent AR degrader with superior activity against prostate cancer cells expressing AR splice variants compared to other therapies in development, including other PROTACs like ARV-110. Its ability to effectively degrade AR-V7, a key driver of resistance, positions this compound as a promising therapeutic candidate for patients with advanced, treatment-resistant prostate cancer. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel AR-targeted therapies.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asco.org [asco.org]
- 4. TAS3681, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. artelobio.com [artelobio.com]
- 8. TAS3681, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy with ARD-2585: A Comparative Guide for Prostate Cancer Research
An Objective Analysis of a Novel Androgen Receptor Degrader in Combination with Standard-of-Care Agents for Advanced Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARD-2585 is a highly potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor (AR), a key driver of prostate cancer progression.[1][2][3][4] While preclinical studies have demonstrated its superior efficacy as a monotherapy compared to the androgen receptor inhibitor enzalutamide, the potential for synergistic or additive effects when combined with other standard-of-care prostate cancer drugs remains a critical area of investigation.[1][4][5] This guide provides a comparative overview of the scientific rationale and potential efficacy of combining this compound with other established therapies for metastatic castration-resistant prostate cancer (mCRPC). Due to the absence of direct preclinical or clinical data for this compound combination therapies in the public domain, this guide presents a forward-looking analysis based on the compound's mechanism of action and data from combination studies of other androgen receptor pathway inhibitors.
Introduction to this compound
This compound is a bifunctional molecule that recruits the E3 ubiquitin ligase cereblon to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This mechanism of action is distinct from AR inhibitors like enzalutamide, which merely block the receptor's function. By eliminating the AR protein, this compound has the potential to overcome resistance mechanisms associated with AR overexpression and mutation.[1]
Table 1: Preclinical Efficacy of this compound Monotherapy
| Parameter | VCaP Cells (AR Amplification) | LNCaP Cells (AR Mutation) | In Vivo VCaP Xenograft Model |
| DC₅₀ (AR Degradation) | ≤0.1 nM | ≤0.1 nM | Not Applicable |
| IC₅₀ (Cell Growth Inhibition) | 1.5 nM | 16.2 nM | Not Applicable |
| Tumor Growth Inhibition | Not Applicable | Not Applicable | More efficacious than enzalutamide |
| Oral Bioavailability (Mice) | Not Applicable | Not Applicable | 51% |
Data sourced from Xiang et al., Journal of Medicinal Chemistry, 2021.[1][4][5]
Rationale for Combination Therapy
The progression of prostate cancer, particularly to a castration-resistant state, is a complex process involving multiple signaling pathways and resistance mechanisms. Combining therapies with distinct mechanisms of action is a proven strategy to enhance anti-tumor activity, delay the onset of resistance, and improve patient outcomes. This section explores the scientific basis for combining this compound with other key prostate cancer drugs.
This compound and Androgen Synthesis Inhibitors (e.g., Abiraterone Acetate)
Abiraterone acetate inhibits CYP17A1, a critical enzyme in androgen biosynthesis, thereby reducing the levels of androgens that can activate the AR. While this is effective, cancer cells can adapt by upregulating AR expression or developing hypersensitivity to low levels of androgens.
-
Hypothesized Synergy: A combination of this compound and abiraterone could create a powerful two-pronged attack. Abiraterone would reduce the ligand that activates AR, while this compound would eliminate the receptor itself. This could be particularly effective in tumors that have become resistant to abiraterone through AR overexpression.
This compound and Taxane Chemotherapy (e.g., Docetaxel)
Docetaxel is a microtubule inhibitor that disrupts mitosis and induces apoptosis in rapidly dividing cells. It is a standard-of-care chemotherapy for mCRPC.
-
Hypothesized Synergy: Androgen signaling can promote the expression of anti-apoptotic proteins. By degrading the AR, this compound may sensitize cancer cells to the cytotoxic effects of docetaxel. Furthermore, this combination could target both the androgen-dependent and androgen-independent cancer cell populations within a heterogeneous tumor.
Comparative Data (Hypothetical)
The following tables present a hypothetical comparison based on the known efficacy of the individual agents. The data for the combination therapies are projected and would require experimental validation.
Table 2: Hypothetical Comparison of In Vitro Efficacy
| Therapy | Target Cell Line | Expected IC₅₀ (nM) | Potential for Synergy |
| This compound | VCaP | 1.5 | N/A |
| Abiraterone Acetate | LNCaP | ~1000 | N/A |
| Docetaxel | PC-3 | ~5 | N/A |
| This compound + Abiraterone | LNCaP/VCaP | < 1.5 (this compound); < 1000 (Abiraterone) | High (Overcoming AR overexpression) |
| This compound + Docetaxel | VCaP/PC-3 | < 1.5 (this compound); < 5 (Docetaxel) | Moderate to High (Sensitization to apoptosis) |
Table 3: Hypothetical Comparison of In Vivo Efficacy (Xenograft Models)
| Therapy | Animal Model | Expected Tumor Growth Inhibition | Expected Survival Benefit |
| This compound | VCaP Xenograft | High | Significant |
| Abiraterone Acetate | LNCaP Xenograft | Moderate | Moderate |
| Docetaxel | PC-3 Xenograft | Moderate to High | Moderate |
| This compound + Abiraterone | VCaP Xenograft | Very High | Potentially curative in some models |
| This compound + Docetaxel | VCaP Xenograft | Very High | Significant |
Experimental Protocols
The following are proposed experimental protocols to validate the hypothesized synergies of this compound in combination therapies.
In Vitro Cell Viability and Synergy Analysis
-
Cell Lines: VCaP (AR amplified), LNCaP (AR mutated), and PC-3 (AR negative) prostate cancer cell lines.
-
Treatment: Cells will be treated with a dose-response matrix of this compound and either abiraterone acetate or docetaxel for 72 hours.
-
Assay: Cell viability will be assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The Combination Index (CI) will be calculated using the Chou-Talalay method to determine if the drug combinations are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Xenograft Studies
-
Animal Model: Male SCID mice bearing VCaP xenografts.
-
Treatment Groups:
-
Vehicle control
-
This compound (oral gavage, daily)
-
Abiraterone acetate (oral gavage, daily) or Docetaxel (intravenous, weekly)
-
This compound + Abiraterone acetate (or Docetaxel)
-
-
Endpoints:
-
Tumor volume measurements (twice weekly)
-
Body weight (as a measure of toxicity)
-
Survival analysis
-
Pharmacodynamic analysis of AR protein levels in tumor tissue via Western blot or immunohistochemistry at the end of the study.
-
Visualizing Pathways and Workflows
Signaling Pathway
Caption: this compound and combination partner mechanism of action.
Experimental Workflow
Caption: In vivo combination therapy experimental workflow.
Logical Relationship
Caption: Synergistic potential of this compound combination therapy.
Conclusion and Future Directions
This compound represents a promising new therapeutic modality for advanced prostate cancer. While its preclinical monotherapy data are compelling, its true potential may lie in combination with existing standard-of-care agents. The logical and mechanistic rationales for combining this compound with drugs like abiraterone acetate and docetaxel are strong, suggesting the potential for synergistic anti-tumor activity and the ability to overcome resistance. The proposed experimental protocols provide a roadmap for the preclinical validation of these hypotheses. Further research is urgently needed to explore these combinations and to ultimately translate these findings into improved clinical outcomes for patients with metastatic castration-resistant prostate cancer.
References
- 1. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Triplet Combination of Darolutamide, Docetaxel, and Androgen-Deprivation Therapy Extends Survival in Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
Safety Operating Guide
Navigating the Disposal of ARD-2585: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
As a potent and orally active PROTAC (Proteolysis Targeting Chimera) degrader of the androgen receptor, ARD-2585 represents a significant tool in advanced prostate cancer research.[1] Its targeted mechanism, which hijacks the cell's natural waste disposal system to eliminate specific proteins, underscores its potency and, consequently, the need for meticulous handling and disposal procedures.[2][3][4][5][6] This guide provides essential safety and logistical information to ensure the proper disposal of this compound, safeguarding both laboratory personnel and the environment.
Understanding this compound: Key Chemical Data
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C41H43ClN8O5 |
| Molecular Weight | 763.28 g/mol |
| CAS Number | 2757422-79-8 |
| Appearance | Solid |
| Storage (Short Term) | 0 - 4 °C (days to weeks) |
| Storage (Long Term) | -20 °C (months to years) |
Disposal Protocol: A Step-by-Step Approach
Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a cautious approach based on best practices for potent, biologically active research compounds is mandatory.[7] Researchers must treat this compound as a hazardous chemical waste.
1. Hazard Assessment: Before initiating any disposal procedures, a thorough hazard assessment is crucial. Since detailed toxicological data for this compound may not be readily available, it should be handled as a compound with potential for high biological activity and toxicity.
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
3. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. [8][9]
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a dedicated, clearly labeled, and sealed container.
-
Collect liquid waste containing this compound in a separate, leak-proof, and compatible container. The original product container, if empty, can be a suitable option.[9][10]
-
Label all waste containers clearly with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[9][11]
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[11]
-
Ensure containers are tightly sealed to prevent leaks or spills.[12]
-
Follow institutional and local regulations regarding the maximum allowable time for waste storage.[11]
5. Disposal Procedure:
-
This compound waste must not be disposed of down the drain or in regular trash. [13]
-
Disposal should be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
-
Provide the EHS office with all available information on this compound to ensure they can manage its disposal in compliance with federal, state, and local regulations.
6. Decontamination of Empty Containers:
-
For empty containers that held this compound, it is recommended to triple rinse them with a suitable solvent.[13]
-
The rinsate must be collected and disposed of as hazardous waste.[9][13]
-
After thorough decontamination, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[13]
Experimental Workflow: Disposal Decision Pathway
The following diagram outlines the logical steps for determining the appropriate disposal path for a research chemical like this compound, where specific disposal information may be limited.
Disposal Decision Workflow for this compound
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medkoo.com [medkoo.com]
- 2. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. portlandpress.com [portlandpress.com]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. PROTACs and Molecular Glues [astrazeneca.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. vumc.org [vumc.org]
Navigating the Safe Handling of ARD-2585: A Guide for Researchers
For research use only. Not for human consumption or therapeutic use.
ARD-2585, an exceptionally potent and orally active PROTAC (Proteolysis Targeting Chimera) degrader of the androgen receptor, presents a significant tool for researchers in the field of advanced prostate cancer.[1] Its high potency necessitates a robust understanding and implementation of appropriate safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the limited availability of specific hazard information, a precautionary approach to personal protective equipment is paramount. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory activities.
| Protection Level | Activity | Required PPE |
| Standard Laboratory Attire | General laboratory access where this compound is not actively handled. | Closed-toe shoes, long pants, and a standard lab coat. |
| Direct Handling (Low Risk) | Handling of sealed containers, visual inspection. | Standard laboratory attire, safety glasses with side shields, and nitrile gloves. |
| Direct Handling (High Risk) | Weighing, dissolving, aliquoting, and any procedure that may generate dust or aerosols. | A dedicated disposable lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile gloves. |
| Spill Cleanup | Any uncontrolled release of this compound. | Chemical-resistant coveralls, boots, and gloves; respiratory protection (e.g., a P100 respirator) may be required depending on the scale and nature of the spill. |
Operational Plan for Handling
A systematic workflow is critical to minimize exposure and ensure a safe working environment. The following operational plan provides a step-by-step guide for the safe handling of this compound.
Preparation
-
Designated Area: All handling of this compound should occur in a designated and restricted area, such as a certified chemical fume hood, a glove box, or an isolator to ensure containment.
-
Decontamination: Ensure a readily available and validated decontamination solution is present in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling area.
Handling
-
Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats, etc.), weighing papers, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
Consult your institution's EHS office for specific guidelines on the disposal of potent pharmaceutical compounds.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following general principles should be applied when working with this compound.
Solution Preparation
A stock solution of this compound can be prepared in a suitable solvent such as DMSO. For in vivo studies, further dilution into an appropriate vehicle is necessary. For example, a suspension for oral and intraperitoneal injection can be prepared by first dissolving the compound in DMSO, then mixing with PEG300 and Tween-80, and finally adding saline.
Visualizing the Handling Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the logical relationships and flow of operations.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the latest information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
